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  • Product: 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride
  • CAS: 1159988-54-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern structure-based drug design, highly substituted pyrazoles serve as critical pharmacophores, frequently acting as hinge-binding motifs in kinase inhibitors. 3-Methoxy-4-nitro-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern structure-based drug design, highly substituted pyrazoles serve as critical pharmacophores, frequently acting as hinge-binding motifs in kinase inhibitors. 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) is a highly versatile, advanced synthetic precursor. By orthogonally protecting reactive sites—specifically by masking the C4-amine as a nitro group and presenting a functionalizable C5-carboxylic acid—this building block enables the divergent synthesis of complex bicyclic heterocycles, including pyrazolopyrimidines and pyrazolopyridines.

This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream functionalization of this precursor, tailored for application scientists and drug development professionals targeting critical oncological and inflammatory pathways such as CDK2, EGFR, and NF-κB inducing kinase (NIK)[1][2][3].

Physicochemical Profiling & Structural Rationale

The strategic placement of substituents on the pyrazole core dictates both its chemical reactivity and its eventual pharmacological profile.

  • 3-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, activating the ring for electrophilic aromatic substitution. In a biological context, it serves as a lipophilic hydrogen-bond acceptor.

  • 4-Nitro Group: A strongly deactivating, electron-withdrawing group (EWG). Synthetically, it acts as a stable, masked amine, preventing self-condensation during C5 functionalization.

  • 5-Carboxylic Acid: Provides a synthetic handle for amide coupling or cyclocondensation.

Quantitative Data Summary

The following table summarizes the foundational physicochemical metrics of the precursor[4][5]:

PropertyValue / Description
Chemical Name 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Registry Number 161235-54-7
Molecular Formula C₅H₅N₃O₅
Molecular Weight 187.11 g/mol
LogP (Predicted) -0.06
pKa (Carboxylic Acid) ~4.5 - 5.0
Physical Form Solid (Free Acid)

Mechanistic Synthesis & Retrosynthetic Analysis

The most robust and scalable route to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is the direct electrophilic nitration of 3-methoxy-1H-pyrazole-5-carboxylic acid .

Causality of Regioselective Nitration

Pyrazoles generally undergo electrophilic aromatic substitution at the C4 position because it is the most electron-rich carbon in the heteroaromatic system. In this specific substrate, the regioselectivity is reinforced by the synergistic "push-pull" electronic effects of the substituents. The C3-methoxy group donates electron density into the ring, heavily activating the C4 position. Although the C5-carboxylic acid is deactivating, its meta-directing nature also points toward C4.

During nitration, a common kinetic side-reaction is N-nitration (forming 1-nitro-1H-pyrazoles). However, under strongly acidic conditions and elevated temperatures, the kinetically favored N-nitro species undergoes a thermally induced 1,5-sigmatropic rearrangement to yield the thermodynamically stable C4-nitro product[6][7].

Synthesis A 3-methoxy-1H-pyrazole-5-carboxylic acid (Starting Material) B H2SO4 (Solvent/Catalyst) 0 °C A->B C Fuming HNO3 (Nitronium Ion Source) B->C D N-Nitro Intermediate (Kinetic Product) C->D Electrophilic Attack E Thermal Rearrangement (60 °C) D->E F 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (Thermodynamic Product) E->F 1,5-Sigmatropic Shift

Regioselective nitration workflow of 3-methoxy-1H-pyrazole-5-carboxylic acid.

Standardized Experimental Protocol: Electrophilic Nitration

This protocol is designed as a self-validating system; the visual cues (fuming, dissolution, precipitation) serve as in-process quality controls.

  • Preparation of the Nitrating Mixture: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 volumes relative to starting material). Cool the flask to 0 °C using an ice-brine bath.

    • Causality: H₂SO₄ serves a dual purpose as a highly polar solvent capable of dissolving the zwitterionic pyrazole precursor and as the superacid required to protonate nitric acid, driving the dehydration that generates the active nitronium ion (

      
      ).
      
  • Substrate Addition: Slowly add 3-methoxy-1H-pyrazole-5-carboxylic acid (1.0 eq) in portions. Maintain the internal temperature below 5 °C. Stir until complete dissolution is achieved.

  • Nitration: Dropwise, add fuming nitric acid (HNO₃, >90%, 1.5 eq) over 30 minutes.

    • Causality: Fuming nitric acid is strictly required; standard concentrated HNO₃ (68%) contains too much water, which shifts the equilibrium away from nitronium ion formation and drastically reduces yields.

  • Thermal Rearrangement: Remove the ice bath and gradually warm the reaction mixture to 60 °C. Stir for 3–4 hours.

    • Causality: Heating overcomes the activation energy barrier required to migrate the transient N-nitro group to the C4 position, ensuring high regiochemical fidelity.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice (15 volumes).

    • Causality: The sudden drop in acid concentration and temperature forces the highly polar, newly formed 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid to precipitate as an off-white to pale yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water until the filtrate reaches pH ~4, and dry under high vacuum at 45 °C.

Downstream Applications in Drug Discovery

The true value of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity. In drug discovery, it is primarily used to construct fused bicyclic kinase inhibitors.

Workflow: From Precursor to Kinase Inhibitor
  • Amide Coupling: The C5-carboxylic acid is first activated (typically using HATU/DIPEA or via conversion to an acyl chloride) and coupled with an amine. The presence of the C4-nitro group is crucial here; if a C4-amine were present, it would aggressively self-condense with the activated acid, forming polymeric waste.

  • Nitro Reduction: Once the C5 position is secured as an amide, the C4-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction (Fe/NH₄Cl).

  • Cyclocondensation: The newly unmasked C4-amine and the adjacent C5-amide are subjected to cyclizing reagents (e.g., orthoesters or phosgene equivalents) to form fused systems like pyrazolo[4,3-d]pyrimidines.

Recent patent literature highlights this exact workflow. For instance, Vertex Pharmaceuticals utilizes this scaffold to synthesize Cyclin-dependent kinase 2 (CDK2) inhibitors[1], while other entities have leveraged it for Epidermal Growth Factor Receptor (EGFR) inhibitors[2] and NF-κB inducing kinase (NIK) inhibitors[3].

Downstream P1 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid P2 Amide Coupling (HATU, DIPEA, Amine) P1->P2 P3 Nitro Reduction (Pd/C, H2 or Fe/HCl) P2->P3 Yields 4-amino intermediate P4 Bicyclic Core Formation (e.g., Pyrazolopyrimidine) P3->P4 Cyclocondensation P5 Target Kinase Inhibition (EGFR, CDK2, NF-kB) P4->P5 Pharmacophore Binding

Downstream synthetic utility of the precursor in kinase inhibitor development.

Standardized Experimental Protocol: Amide Coupling (Pre-Cyclization)
  • Activation: Dissolve 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the byproducts of the coupling reaction.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the functionalized amide intermediate.

Analytical Characterization Standards

To ensure the integrity of the synthesized precursor before proceeding to complex downstream steps, the following analytical validations are standard:

  • LC-MS (ESI-): Due to the acidic nature of the carboxylic acid, negative ion mode is highly effective. Expect a dominant [M-H]⁻ peak at m/z 186.0[8].

  • ¹H NMR (DMSO-d₆): The defining features are the disappearance of the C4-proton (which would appear around 6.5–7.0 ppm in the un-nitrated precursor) and the presence of a sharp singlet for the methoxy group (-OCH₃) integrating to 3H at approximately 3.9–4.0 ppm. The highly deshielded carboxylic acid proton (-COOH) will appear as a broad singlet >12.5 ppm[6].

References

  • Cyclin-dependent kinase (cdk2) inhibitors (WO2024171094A1)
  • Nitrogen-containing bicyclic compounds as EGFR inhibitors (WO2016183094A1)
  • Pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase (WO2023217851A1)
  • PubChemLite - 1-ethyl-4-nitro-1h-pyrazole-5-carboxylic acid (Mass Spectrometry Data) Source: Université du Luxembourg / PubChemLite URL:[Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nitropyrazoles (N-Nitration of 3(5)-substituted pyrazoles) Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

Sources

Exploratory

Introduction: The Privileged Scaffold of 3-Methoxy-4-nitro-1H-pyrazole

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Application of 3-Methoxy-4-nitro-1H-pyrazole Derivatives The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Application of 3-Methoxy-4-nitro-1H-pyrazole Derivatives

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2][3] The 3-methoxy-4-nitro-1H-pyrazole framework represents a particularly strategic starting point for chemical synthesis. The electronic properties of this core are distinctly modulated by its substituents: the electron-donating methoxy group at the C3 position and the potent electron-withdrawing nitro group at the C4 position.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of 3-methoxy-4-nitro-1H-pyrazole and its derivatives. We will delve into the causality behind synthetic choices and provide actionable experimental protocols, grounding all claims in authoritative sources.

Physicochemical and Structural Properties

The parent compound, 3-methoxy-4-nitro-1H-pyrazole, is a solid at room temperature with a melting point in the range of 198-201°C. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 400755-41-1[4]
Molecular Formula C₄H₅N₃O₃[4][5]
Molecular Weight 143.10 g/mol [5]
Physical Form Solid[4]
Melting Point 198-201 °C
InChI Key GLNYWXCDHONDOZ-UHFFFAOYSA-N[4]
Structural Characterization: Spectroscopic Signatures

While specific, detailed spectra for the parent compound require direct acquisition[6], its structure can be confidently confirmed by a combination of standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methoxy (-OCH₃) protons, a singlet for the C5 proton of the pyrazole ring, and a broad singlet for the N1-H proton.

  • ¹³C NMR: Key signals would include the methoxy carbon, and three distinct aromatic carbons for C3, C4, and C5 of the pyrazole ring. The carbon attached to the nitro group (C4) would be significantly shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[7] Other expected bands include N-H stretching, C-H stretching, C=N ring vibrations, and the C-O stretch of the methoxy group.[7]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the nitro or methoxy groups.

Synthesis of the 3-Methoxy-4-nitro-1H-pyrazole Core

The synthesis of this scaffold can be approached through several logical pathways, primarily revolving around the sequence of nitration and methylation. Lacking a single published procedure for the exact target, we can construct reliable protocols based on well-established pyrazole chemistry.[8]

Synthetic Strategy: Causality and Choices

The two most logical routes involve either (A) nitration followed by O-methylation or (B) O-methylation followed by nitration.

  • Route A (Preferred): Nitration of 3-Hydroxy-4-nitropyrazole. This route is often preferred as the nitration of pyrazole itself is a well-documented reaction that reliably yields the 4-nitro isomer.[9] Subsequent O-methylation of the resulting 3-hydroxy-4-nitropyrazole can be achieved under standard, high-yielding conditions.

  • Route B: Nitration of 3-Methoxypyrazole. This route is also viable. However, the methoxy group is an activating, ortho-para director. While the C4 position is electronically favored for electrophilic substitution, careful control of reaction conditions is necessary to avoid potential side reactions or over-nitration.

The diagram below illustrates the general synthetic logic for producing N-substituted derivatives from the core scaffold.

G cluster_route_a Route A: Nitration First cluster_core Core Scaffold cluster_derivatization Derivatization pyrazole Pyrazole Precursor (e.g., 3-Hydroxypyrazole) nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) pyrazole->nitration nitropyrazole 4-Nitro-1H-pyrazol-3-ol nitration->nitropyrazole methylation Step 2: O-Methylation (e.g., MeI, Base) nitropyrazole->methylation core 3-Methoxy-4-nitro-1H-pyrazole methylation->core n_alkylation Step 3: N-Alkylation (R-X, Base) core->n_alkylation derivative N-Substituted Derivative n_alkylation->derivative caption General workflow for synthesis and derivatization.

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole via Route A

This protocol is a representative, two-step procedure based on established methods for pyrazole nitration and O-alkylation.[9][10]

Step 1: Nitration of 1H-Pyrazol-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 1H-pyrazol-3-ol (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • Purification: The crude 4-nitro-1H-pyrazol-3-ol can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: O-Methylation of 4-Nitro-1H-pyrazol-3-ol

  • Reaction Setup: Dissolve the dried 4-nitro-1H-pyrazol-3-ol (1.0 eq) in a suitable dry solvent such as DMF or acetonitrile in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base such as sodium hydride (NaH, 60% dispersion, 1.0 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C.[10]

  • Alkylation: After stirring for 15-30 minutes, add methyl iodide (MeI, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis shows complete conversion. Gentle heating (e.g., 60°C) may be required depending on the base/solvent system.[10]

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude 3-methoxy-4-nitro-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 3-methoxy-4-nitro-1H-pyrazole scaffold is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.

Caption: Electronic influence of substituents on the pyrazole core.

  • Ring Reactivity: The powerful electron-withdrawing nature of the nitro group at the C4 position deactivates the pyrazole ring towards further electrophilic aromatic substitution.[7] Conversely, it makes the ring more susceptible to nucleophilic attack under certain conditions.

  • N-H Acidity and N-Alkylation: The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation or N-arylation. This is the most common site for introducing molecular diversity.

  • C-H Functionalization: While the ring is generally deactivated, modern cross-coupling methodologies may allow for regioselective C-H activation, particularly at the C5 position.[11]

  • Reactivity of the Nitro Group: The nitro group is the most versatile functional handle on this scaffold. Its reduction to a primary amine is a crucial transformation.[7] This resulting 4-aminopyrazole is a valuable intermediate for synthesizing a wide array of biologically active compounds, including fused heterocyclic systems, through amide bond formation, sulfonylation, or diazotization reactions.[7][9]

Applications in Drug Discovery

Pyrazole derivatives exhibit a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][7] The 3-methoxy-4-nitro-1H-pyrazole scaffold is an excellent starting point for leveraging this potential.

  • Scaffold for Library Synthesis: The ease of N-alkylation and the ability to transform the nitro group into a versatile amino group make this compound an ideal building block for combinatorial chemistry and the generation of diverse compound libraries.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems to improve pharmacokinetic properties or target engagement.

  • Anti-inflammatory and Anticancer Agents: The substitution pattern is critical for biological activity. The presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to a pyrazole has been noted to enhance anticancer activity.[2] While this compound has the nitro group directly on the pyrazole, the principle of using this functionality to modulate activity is key. The amino derivatives are precursors to compounds that could target kinases, a major class of anticancer drug targets. Similarly, many anti-inflammatory pyrazoles, like Celecoxib, feature specific substitution patterns that could be mimicked using this core.[1][12]

Conclusion

The 3-methoxy-4-nitro-1H-pyrazole core is a highly functionalized and synthetically versatile scaffold. Its distinct electronic properties, governed by the opposing effects of the methoxy and nitro groups, provide a unique platform for chemical modification. The straightforward pathways for its synthesis and the strategic importance of the nitro group as a precursor to a primary amine make it an invaluable building block for researchers in medicinal chemistry and drug development. A thorough understanding of its structure, reactivity, and synthetic accessibility empowers scientists to design and create novel derivatives with the potential for significant therapeutic impact.

References

  • Ardizzoia, G. A., et al. (2002). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 41(19), 4947-4954. [Link]

  • Shaaban, M. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4785. [Link]

  • Talaviya, R. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 297, 01002. [Link]

  • Sharma, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(S1). [Link]

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 3237-3245. [Link]

  • Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. [Link]

  • Abood, N. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). [Link]

  • Han, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6554. [Link]

  • Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(3), 333. [Link]

  • Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

Sources

Foundational

The 4-Nitro-3-Methoxypyrazole Scaffold: A Critical Intermediate in Kinase Inhibitor Discovery

Topic: The 4-Nitro-3-Methoxypyrazole Scaffold in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary The 4-nitro-3-methoxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 4-Nitro-3-Methoxypyrazole Scaffold in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 4-nitro-3-methoxypyrazole scaffold represents a specialized pharmacophore precursor in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility is derived from its "push-pull" electronic architecture: the electron-donating methoxy group at C3 and the electron-withdrawing nitro group at C4 create a unique dipole and reactivity profile.

This guide details the technical exploitation of this scaffold, moving from regioselective synthesis to its application as a "masked" amine for constructing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and aminopyrazole-based JAK inhibitors (e.g., AZD4205).

Chemical Architecture & Electronic Properties

The 4-nitro-3-methoxypyrazole core is rarely the final drug substance; rather, it is a high-value intermediate. Its strategic importance lies in three key properties:

  • Masked Nucleophilicity: The C4-nitro group serves as a stable precursor to the C4-amine. Unlike the unstable free amine, the nitro variant is robust during harsh upstream alkylation or halogenation steps.

  • Regiochemical Marker: The C3-methoxy group acts as an ortho-director during electrophilic aromatic substitution (if the ring is not nitrated) but primarily serves to lock the tautomeric preference in N-unsubstituted derivatives, favoring the 1H-isomer in solution due to hydrogen bond acceptance.

  • Solubility Profile: The methoxy group enhances lipophilicity compared to the hydroxy tautomer (pyrazolone), improving cell permeability in the final drug candidate.

Module A: Regioselective Synthesis of the Core

The primary challenge in synthesizing 3-methoxy-1-methyl-4-nitropyrazole is regiocontrol during the formation of the pyrazole ring. N-methylation of a pre-formed 3-nitropyrazole often yields mixtures of N1 and N2 isomers.

The Self-Validating Protocol: Modified Knorr Synthesis To ensure N1-selectivity, the most reliable route constructs the ring with the methyl group already in place, followed by nitration.

Step 1: Cyclocondensation

Reaction: Methyl 3-methoxyacrylate + Methylhydrazine


 3-Methoxy-1-methyl-1H-pyrazole
  • Protocol:

    • Dissolve methyl 3-methoxyacrylate (1.0 equiv) in ethanol or methanol.

    • Cool to 0°C. Add methylhydrazine (1.1 equiv) dropwise. Note: Methylhydrazine is toxic; handle in a fume hood.

    • Allow to warm to room temperature and reflux for 3 hours.

    • Causality: The terminal nitrogen of methylhydrazine is more nucleophilic and attacks the

      
      -carbon of the acrylate. The subsequent cyclization favors the 3-methoxy isomer over the 5-methoxy isomer due to steric and electronic stabilization in the transition state.
      
Step 2: Electrophilic Nitration

Reaction: 3-Methoxy-1-methyl-1H-pyrazole +




3-Methoxy-1-methyl-4-nitro-1H-pyrazole
  • Protocol:

    • Dissolve the pyrazole (1.0 equiv) in concentrated

      
       at 0°C.
      
    • Add fuming

      
       (1.5 equiv) dropwise, maintaining internal temperature 
      
      
      
      .
    • Stir at 0°C for 1 hour, then pour onto crushed ice.

    • Filter the precipitate (4-nitro derivative).

    • Validation: The C4 position is the only activated site for electrophilic attack. The C3-methoxy group strongly activates C4, ensuring high yield (>85%) and exclusivity.

Step 3: Nitro Reduction (The Activation)

Reaction: Nitro


 Amine
  • Protocol:

    • Suspend the nitro compound in MeOH.

    • Add 10% Pd/C (5 wt%).

    • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4 hours.

    • Filter through Celite to remove catalyst.

    • Critical Control Point: The resulting 4-amino-3-methoxy-1-methylpyrazole is oxidation-sensitive. Use immediately or store as a hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisPath Start Methyl 3-methoxyacrylate Inter1 3-Methoxy-1-methyl- 1H-pyrazole Start->Inter1 Cyclocondensation (Regioselective) Reagent1 + Methylhydrazine Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-NITRO-3-methoxy- 1H-pyrazole Step2->Inter2 Electrophilic Subst. Step3 Pd/C, H2 Reduction Inter2->Step3 Final 4-AMINO-3-methoxy- 1H-pyrazole (Active Scaffold) Step3->Final Activation

Figure 1: Step-wise synthesis of the active aminopyrazole core from commercial precursors.

Module B: Drug Discovery Applications (Case Study: AZD4205)

The most prominent application of this scaffold is in the synthesis of AZD4205 , a selective JAK1 inhibitor. Here, the 4-amino-3-methoxypyrazole moiety acts as the solvent-exposed "tail" that fits into the ATP-binding pocket, providing critical hydrogen bonding interactions via the pyrazole nitrogens and the methoxy oxygen.

Mechanism of Coupling (SNAr)

The coupling of the aminopyrazole to the pyrimidine core is a classic Nucleophilic Aromatic Substitution (


).
  • Substrate: 2,4-Dichloropyrimidine derivative (often substituted at C4 with an indole or other pharmacophore).

  • Nucleophile: 4-Amino-3-methoxy-1-methylpyrazole (synthesized in Module A).

  • Conditions:

    • Solvent: n-Butanol or DMA (Dimethylacetamide).

    • Base: DIPEA (Diisopropylethylamine) or

      
      .
      
    • Temp: 100–120°C (Thermal) or Microwave irradiation.

    • Catalysis: Acid catalysis (p-TsOH) is sometimes required if the pyrimidine is electron-rich, protonating the pyrimidine N to lower the LUMO energy.

Data Summary: Structure-Activity Relationship (SAR)

The 3-methoxy group is not merely decorative. In JAK inhibitors, it serves a dual purpose:

Substituent at C3Effect on Potency (IC50)Effect on SolubilityMechanism
-H High (>100 nM)ModerateLacks H-bond acceptor capability.
-CH3 Moderate (~50 nM)LowSteric bulk without electronic benefit.
-OCH3 (Methoxy) High (<10 nM) High H-bond acceptor + Dipole optimization.
-CF3 LowLowElectron-withdrawing nature reduces amine nucleophilicity.

Visualization: AZD4205 Assembly

AZDAssembly Scaffold 4-Amino-3-methoxy- 1-methylpyrazole Reaction SNAr Coupling (p-TsOH, n-BuOH, 100°C) Scaffold->Reaction Nucleophile Core 2-Chloropyrimidine- Indole Intermediate Core->Reaction Electrophile Drug AZD4205 (JAK1 Inhibitor) [Pharmacophore Assembled] Reaction->Drug C-N Bond Formation

Figure 2: Convergent synthesis of AZD4205 utilizing the 4-aminopyrazole scaffold.

Safety & Handling: The Energetic Risk

While 4-nitro-3-methoxypyrazoles are generally stable, the nitro-pyrazole class includes high-energy materials (explosives).

  • Thermal Stability: 4-nitropyrazoles are generally stable up to 150°C, but dinitropyrazoles (impurities from over-nitration) are shock-sensitive.

  • Protocol Requirement: Always monitor the nitration reaction by HPLC/LC-MS to ensure no dinitration occurs.

  • DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.

References

  • Discovery of AZD4205: Yang, K. et al. "Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry, 2020. Link

  • Regioselective Pyrazole Synthesis: Deng, X. & Mani, N. S.[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[1] Link

  • Nitration Methodologies: Larina, L. I. et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009.
  • Aminopyrazole Reactivity: Fichez, J. et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

Sources

Exploratory

Technical Deep Dive: 3-Methoxy vs. 3-Methyl Pyrazole Intermediates

This in-depth technical guide details the structural, synthetic, and biological divergences between 3-methoxy and 3-methyl pyrazole intermediates. It is designed for medicinal chemists and process scientists optimizing l...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural, synthetic, and biological divergences between 3-methoxy and 3-methyl pyrazole intermediates. It is designed for medicinal chemists and process scientists optimizing lead compounds.

Executive Summary

The substitution of a methyl group (-CH₃) with a methoxy group (-OCH₃) at the 3-position of the pyrazole ring is a non-trivial modification that fundamentally alters the intermediate's electronic profile, synthetic accessibility, and metabolic fate.

  • 3-Methylpyrazole: Predominantly behaves as a stable aromatic system; synthesis is typically de novo via cyclocondensation. Metabolic clearance is driven by benzylic-like oxidation.

  • 3-Methoxypyrazole: Often derived from the tautomeric 3-pyrazolone (3-hydroxypyrazole); synthesis requires regioselective O-alkylation. Metabolic clearance is driven by O-demethylation.

Structural & Physicochemical Properties[1][2][3][4][5]

The core difference lies in the electronic contribution of the substituent and its influence on the annular tautomerism of the pyrazole ring.

Electronic Effects (Hammett & Resonance)
  • 3-Methyl (-CH₃): Acts as a weak sigma-donor (Inductive effect, +I). It slightly increases the electron density of the pyrazole ring, making the N2 nitrogen more basic compared to the unsubstituted parent.

  • 3-Methoxy (-OCH₃): Exhibits a dual nature. It is sigma-withdrawing (-I effect) due to the electronegative oxygen but pi-donating (+R effect) into the aromatic system. In the context of the pyrazole lone pair (N2), the inductive withdrawal often dominates, rendering 3-methoxypyrazoles generally less basic than their 3-methyl counterparts.

Tautomeric Equilibrium

Pyrazoles exist in dynamic equilibrium between the 3-substituted and 5-substituted forms (unless N1-substituted).

  • Methyl Series: The equilibrium constant (

    
    ) typically favors the 3-methyl  tautomer over the 5-methyl form in non-polar solvents, though the energy barrier is low.
    
  • Methoxy Series: The situation is complicated by the oxo-hydroxy tautomerism . The precursor to 3-methoxypyrazole is often 3-hydroxypyrazole, which exists predominantly as the pyrazolone (C=O) tautomer in solution. To "lock" the methoxy form, the oxygen must be alkylated. Once alkylated, the 3-methoxypyrazole prefers the tautomer where the proton is on the nitrogen distal to the methoxy group to minimize lone-pair repulsion (anomeric effect).

Physicochemical Comparison Table
Property3-Methylpyrazole3-Methoxypyrazole
Electronic Nature Weak Donor (+I)Inductive Withdrawing (-I) / Resonance Donor (+R)
Lipophilicity (cLogP) ~0.6 (Moderate)~0.4 (Lower due to polar ether oxygen)
H-Bonding H-Bond Donor (NH)H-Bond Donor (NH) + H-Bond Acceptor (OMe)
Acidity (pKa of NH) ~14.5 (Weak acid)~12.0 (More acidic due to -I of Oxygen)
Basicity (pKa of N:) ~3.0 (Conj. acid)~2.0 (Less basic due to -I of Oxygen)

Synthetic Methodologies

The synthetic routes for these two intermediates are radically different. 3-Methylpyrazoles are usually built "from scratch," while 3-methoxypyrazoles are often made by modifying a pre-formed ring.

3-Methylpyrazole: The Cyclocondensation Route

The industry-standard approach involves the condensation of hydrazine with 1,3-dicarbonyl equivalents.[1]

  • Precursors: Hydrazine monohydrate + Acetylacetone (or 4,4-dimethoxy-2-butanone).

  • Mechanism: Double condensation (Paal-Knorr type).

  • Regioselectivity: If N-substituted hydrazine is used, a mixture of 1,3-dimethyl and 1,5-dimethyl isomers forms, often requiring separation.

3-Methoxypyrazole: The O-Alkylation Route

Direct cyclization to a methoxy-pyrazole is rare. The standard protocol involves synthesizing the 3-pyrazolone intermediate followed by O-methylation.

  • Step 1: Condensation of hydrazine with

    
    -keto esters (e.g., ethyl acetoacetate) yields 3-pyrazolone (often existing as the lactam tautomer).
    
  • Step 2: Regioselective Alkylation. Reacting 3-pyrazolone with methyl iodide (MeI) or dimethyl sulfate.

    • Challenge: Competition between O-alkylation (desired) and N-alkylation (undesired side product, forming antipyrine-like structures).

    • Solution: Use of "hard" electrophiles (MeI) and specific bases (Ag₂CO₃ or NaH in DMF) favors O-alkylation (Pearson's HSAB theory).

Visualization of Synthetic Divergence

SynthesisPathways Start_Me 1,3-Dicarbonyl (Acetylacetone) Inter_Me Cyclization (Paal-Knorr) Start_Me->Inter_Me + Hydrazine Start_OMe Beta-Keto Ester (Ethyl Acetoacetate) Inter_OMe 3-Pyrazolone (Tautomeric Mix) Start_OMe->Inter_OMe + Hydrazine - EtOH Hydrazine Hydrazine (H2N-NH2) Prod_Me 3-METHYLPYRAZOLE Inter_Me->Prod_Me - 2 H2O Prod_OMe 3-METHOXYPYRAZOLE Inter_OMe->Prod_OMe + MeI / Base (O-Alkylation) Side_Prod N-Methylated Byproduct Inter_OMe->Side_Prod N-Alkylation (Competing)

Figure 1: Divergent synthetic pathways. 3-Methylpyrazole utilizes direct cyclization, whereas 3-Methoxypyrazole requires a two-step sequence involving a sensitive O-alkylation step.

Medicinal Chemistry & DMPK Implications

Metabolic Stability (The "Soft Spot" Analysis)

In a drug discovery campaign, the choice between -Me and -OMe is often dictated by metabolic stability requirements.

  • 3-Methyl Fate (Oxidation): The methyl group on an aromatic ring is a classic site for CYP450-mediated oxidation (benzylic hydroxylation).

    • Pathway:

      
      .
      
    • Mitigation: Replace -CH₃ with -CF₃ or -Cl to block oxidation.

  • 3-Methoxy Fate (O-Dealkylation): The methoxy group is prone to O-demethylation.

    • Pathway:

      
      .
      
    • Consequence: The resulting 3-hydroxypyrazole (pyrazolone) is highly polar, often leading to rapid glucuronidation and excretion (Phase II metabolism).

    • Mitigation: Deuteration (

      
      ) or cyclization to a dihydrofuran ring.
      
Bioisosterism[2]
  • For 3-Methoxy: If the -OMe group is metabolically labile, common bioisosteres include -OCF₃ (trifluoromethoxy), -OCHF₂ (difluoromethoxy), or -Cl (chloro).

  • For 3-Methyl: Common bioisosteres include -Cl (chloro), -CN (cyano), or -CF₃ (trifluoromethyl).

Experimental Protocols

Protocol A: Synthesis of 3-Methoxypyrazole (O-Methylation)

This protocol validates the O-selective alkylation of 3-pyrazolone.

Reagents: 3-Pyrazolone (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (Solvent).

  • Dissolution: Suspend 3-pyrazolone in dry acetone (0.5 M concentration).

  • Base Addition: Add anhydrous

    
    . Stir at room temperature for 30 minutes to deprotonate the enol form.
    
  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex). The O-methylated product usually has a higher

    
     than the N-methylated byproduct.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography is mandatory to separate the O-isomer (3-methoxy) from the N-isomer (1-methyl-3-pyrazolone).

    • Validation: 1H NMR in

      
      . 3-OMe signal appears as a singlet around 3.90 ppm . N-Me signal typically appears upfield around 3.30–3.50 ppm .
      
Protocol B: Synthesis of 3-Methylpyrazole (Cyclocondensation)

Standard Knorr-type synthesis.

Reagents: Acetylacetone (1.0 eq), Hydrazine Hydrate (1.0 eq), Ethanol.

  • Cooling: Dissolve hydrazine hydrate in ethanol at 0°C.

  • Addition: Add acetylacetone dropwise to control the exotherm.

  • Cyclization: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Isolation: Concentrate in vacuo. The product is often an oil that solidifies upon standing or distillation.

    • Validation: 1H NMR shows a singlet for the methyl group at 2.30 ppm attached to the aromatic ring.

References

  • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI. Available at: [Link]

  • Fiala, E. S., et al. (1984).[2] "Differential effects of 4-iodopyrazole and 3-methylpyrazole on metabolic activation." PMC. Available at: [Link]

  • Holzer, W., et al. (2009). "Synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole." Molbank. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride

Executive Summary This application note details the protocol for synthesizing 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride from its carboxylic acid precursor. This intermediate is a critical electrophilic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride from its carboxylic acid precursor. This intermediate is a critical electrophilic building block for introducing the highly functionalized nitropyrazole core into pharmaceutical candidates (e.g., kinase inhibitors, antimicrobial agents).

Given the presence of the electron-withdrawing nitro group and the potentially acid-sensitive methoxy moiety, this guide prioritizes a mild activation strategy using Oxalyl Chloride to minimize thermal degradation, while also providing a standard thionyl chloride protocol for robust scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis
  • 3-Methoxy Group: Generally stable but can undergo demethylation under harsh, high-temperature acidic conditions.

  • 4-Nitro Group: Strongly electron-withdrawing. It deactivates the pyrazole ring, making the carboxylic acid less nucleophilic, thus requiring effective catalytic activation (DMF).

  • 1H-Pyrazole Nitrogen: The free NH is acidic (

    
     for nitropyrazoles) and can be acylated if base is present, though the 
    
    
    
    -acyl species is usually labile.
Reaction Mechanism

The transformation proceeds via Nucleophilic Acyl Substitution .

  • Activation: The catalytic DMF reacts with the chlorinating agent (Oxalyl Chloride or

    
    ) to form the electrophilic Vilsmeier-Haack iminium intermediate.
    
  • Attack: The carboxylic acid attacks this intermediate, forming an activated acyl species.

  • Substitution: Chloride ion attacks the carbonyl, expelling the leaving group and generating the acid chloride,

    
    , 
    
    
    
    , and regenerating DMF.
Visualized Mechanism (DOT)

ReactionMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + OxCl OxCl Oxalyl Chloride (COCl)2 OxCl->Vilsmeier Activated Activated Acyl Species Vilsmeier->Activated + Acid Acid 3-Methoxy-4-nitro- pyrazole-5-COOH Acid->Activated Product Acid Chloride (Target) Activated->Product Cl- attack Byproducts CO(g) + CO2(g) + HCl(g) Activated->Byproducts Product->DMF Regenerates

Figure 1: Catalytic cycle of acid chloride formation using DMF activation.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Nitro-pyrazoles possess high energy density. While this specific derivative is stable, dry heating of nitro-compounds carries explosion risks.Do not distill to dryness at high temperatures (>60°C). Use a blast shield during scale-up.
Gas Evolution Reaction generates

,

, and

gases. Rapid pressure buildup possible.
Perform in a well-ventilated fume hood. Use a bubbler (NaOH trap) to neutralize HCl.
Corrosivity Acid chlorides and reagents cause severe skin/eye burns and respiratory damage.Wear chemically resistant gloves (nitrile/neoprene), goggles, and lab coat.

Experimental Protocols

Method A: Oxalyl Chloride (Preferred for Research Scale)

Best for: High purity, mild conditions, preserving the methoxy group.

Reagents:

  • Starting Acid: 1.0 equiv[1]

  • Oxalyl Chloride (2.0 M in DCM): 1.5 equiv

  • DMF (Anhydrous): 0.05 equiv (Catalytic)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 g, 5.3 mmol) in anhydrous DCM (10 mL). The acid may not fully dissolve initially.

  • Catalyst: Add anhydrous DMF (20 µL, approx. 1-2 drops).

  • Addition: Cool the suspension to 0°C (ice bath). Dropwise add Oxalyl Chloride (4.0 mL of 2.0 M solution, 8.0 mmol) over 10 minutes. Note: Vigorous gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Endpoint: The suspension should clarify into a solution as the acid is converted to the soluble acid chloride.

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C .

    • Chase: Re-dissolve the residue in dry Toluene (5 mL) and concentrate again to azeotrope off excess oxalyl chloride and HCl. Repeat twice.

  • Result: The product is obtained as a yellow-to-orange semi-solid or oil. Use immediately for the next coupling step.

Method B: Thionyl Chloride (Scale-Up)

Best for: Large batches (>10g) where cost is a factor and downstream purification is planned.

Protocol:

  • Setup: Equip a RBF with a reflux condenser and an HCl gas trap (scrubber).

  • Mixing: Place the starting acid (10.0 g) into the flask. Add Thionyl Chloride (

    
    )  (5-10 volumes, neat).
    
  • Activation: Add 2-3 drops of DMF.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.

    • Caution: Ensure the methoxy group stability by running a small pilot first. If demethylation is observed (by LCMS of a methanol quench), switch to Method A.

  • Workup: Distill off excess

    
     under reduced pressure. Co-evaporate with toluene to remove traces.
    

Quality Control & Validation

Direct analysis of acid chlorides is difficult due to their reactivity. The standard QC method is Derivatization .

Protocol for QC (Methyl Ester Formation):

  • Take a small aliquot (10 mg) of the synthesized acid chloride.

  • Quench into anhydrous Methanol (0.5 mL) containing 1 drop of Triethylamine.

  • Shake for 5 minutes.

  • Analyze by LC-MS or GC-MS.

Acceptance Criteria:

  • Target Mass: Observe

    
     for Methyl Ester (
    
    
    
    vs Acid).
    • Acid MW: ~187.11

    • Methyl Ester MW: ~201.14

  • Purity: >95% by UV (254 nm).

  • Absence of Acid: Starting material peak should be <2%.

Workflow Diagram

Workflow Start Start: 3-methoxy-4-nitro- pyrazole-5-carboxylic acid Step1 Suspend in Anhydrous DCM (0°C, N2 atm) Start->Step1 Step2 Add Cat. DMF + Oxalyl Chloride (Dropwise, Gas Evolution) Step1->Step2 Step3 Stir at RT (2-4 hrs) Until Solution Clears Step2->Step3 Step4 Evaporate Volatiles (<35°C) Azeotrope with Toluene x2 Step3->Step4 QC QC: Quench aliquot in MeOH Check for Methyl Ester (LCMS) Step4->QC Validation End Product: Acid Chloride (Use Immediately) Step4->End

Figure 2: Step-by-step synthesis workflow for Method A.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solids remain after 4 hours Incomplete reaction or poor solubility.Add more DMF (catalyst) or gently warm to 35°C. Ensure reagents are anhydrous.
Product is dark/black Thermal decomposition.Lower evaporation temperature. Ensure bath is <35°C. Use Method A instead of B.
LCMS shows Acid peak (QC) Hydrolysis during sampling or incomplete reaction.Ensure MeOH quench was anhydrous. If real, extend reaction time or add fresh Oxalyl Chloride.
LCMS shows M-14 peak Demethylation of methoxy group.Reaction conditions too acidic/hot. Switch to Method A (Oxalyl Chloride) and keep temp <25°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. Acid Chlorides from Carboxylic Acids with Thionyl Chloride. Org. Synth. Coll. Vol. 4, p.715.

  • BenchChem. Stability of Pyrazole Carboxylic Acids. Technical Note on Pyrazole Stability.

  • National Center for Biotechnology Information. PubChem Compound Summary for Thionyl Chloride.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Application

Application Note: Efficient Synthesis of Pyrazole-Carboxamides via Acid Chloride Coupling

Abstract The formation of amide bonds between pyrazole carboxylic acids and aromatic amines is a cornerstone reaction in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Axitinib, Tozaserti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds between pyrazole carboxylic acids and aromatic amines is a cornerstone reaction in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Axitinib, Tozasertib) and anti-inflammatory agents. While standard coupling reagents (HATU, EDC) are effective, the acid chloride method remains the gold standard for scale-up and difficult substrates due to its high reactivity and atom economy. This guide details the optimized protocols for reacting pyrazole acid chlorides with aromatic amines, addressing specific challenges such as pyrazole regiochemistry, acid chloride instability, and the poor nucleophilicity of electron-deficient anilines.

Mechanistic Insight & Chemical Logic

To master this reaction, one must understand the electronic competition at play.

The Electrophile: Pyrazole Acid Chloride

Unlike phenyl rings, the pyrazole core is electron-rich (


-excessive). However, the carbonyl carbon of the acid chloride remains highly electrophilic.
  • Critical Factor: The substitution on the pyrazole nitrogen (

    
    ) dictates stability. 
    
    
    
    -alkylated pyrazoles (e.g., 1-methyl-1H-pyrazole-4-carbonyl chloride) are stable.
    
    
    -unsubstituted pyrazoles (
    
    
    ) are problematic; they can undergo self-acylation or dimerization and generally require protection (e.g., THP, SEM, or Boc) before acid chloride formation.
The Nucleophile: Aromatic Amine

Aromatic amines (anilines) are weaker nucleophiles than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • Electronic Effect: Electron-Withdrawing Groups (EWGs) on the aniline (e.g., -F, -CF3, -NO2) drastically reduce reaction rates, often necessitating elevated temperatures or stronger bases (e.g., Pyridine vs. DIPEA).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution :

  • Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2]

  • Elimination: The chloride ion (

    
    ) is expelled, reforming the carbonyl.
    
  • Deprotonation: A base scavenger neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the unreacted amine.

Mechanism R1 Pyrazole-COCl (Electrophile) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Ar-NH2 (Nucleophile) R2->TS Prod Pyrazole-Amide (Product) TS->Prod Cl- Elimination Byprod Base-HCl Salt TS->Byprod H+ Scavenging

Figure 1: Simplified mechanistic flow of the acylation reaction.

Pre-Protocol Considerations

Acid Chloride Handling

Pyrazole acid chlorides are hygroscopic and hydrolytically unstable.

  • Commercial Sources: If purchased, verify purity via H-NMR immediately. If hydrolyzed (broad -OH peak), recrystallize or convert back to acid chloride using

    
    .
    
  • In-Situ Generation: Preferred method. Generate the acid chloride and use it immediately without isolation to minimize hydrolysis.

Solvent Selection Table
SolventPolaritySuitabilityNotes
DCM (Dichloromethane) Non-polarExcellent Standard choice. Solubilizes reactants well; easy workup.
THF (Tetrahydrofuran) Polar AproticGood Use for polar substrates. Must be anhydrous.
DMF/DMAc Polar AproticFair Use only if solubility is an issue. Hard to remove during workup.
Toluene Non-polarSpecific Used for high-temp reflux with unreactive anilines.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High Yield)

Best for: Valuable intermediates, drug discovery scale (mg to g), and reactive anilines.

Materials:

  • Pyrazole Acid Chloride (1.0 equiv)

  • Aromatic Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

  • Optional: DMAP (0.1 equiv) for sluggish amines.

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Aromatic Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Dissolve the Pyrazole Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Adding the electrophile slowly prevents localized high concentrations that could lead to side reactions (e.g., bis-acylation).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC or LCMS. The acid chloride converts to methyl ester if quenched with MeOH for LCMS monitoring.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (removes unreacted amine and pyridine/TEA).

    • Wash with Sat. NaHCO3 (removes hydrolyzed acid byproduct).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography.

Protocol B: The "One-Pot" In-Situ Method

Best for: Unstable acid chlorides and process efficiency.

Materials:

  • Pyrazole Carboxylic Acid (1.0 equiv)[3][4]

  • Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Aromatic Amine (1.1 equiv)

  • Pyridine (excess) or TEA

Procedure:

  • Activation: Suspend Pyrazole Carboxylic Acid in Toluene or DCM. Add

    
     and catalytic DMF (1-2 drops). Reflux (Toluene) or stir at RT (DCM) until gas evolution ceases (1-2 h).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Critical:  Co-evaporate with Toluene (2x) to remove trace HCl/SOCl2.
    
  • Coupling: Re-dissolve the crude residue in anhydrous DCM. Add the Aromatic Amine and Pyridine (3.0 equiv). Stir at RT overnight.

  • Workup: Follow Protocol A workup.

Protocol C: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), simple substrates, and avoiding organic bases.

Procedure:

  • Dissolve Aromatic Amine in DCM.

  • Add an equal volume of 10% NaOH or Sat. K2CO3 aqueous solution.

  • Vigorously stir the biphasic mixture.

  • Add Pyrazole Acid Chloride (dissolved in DCM) dropwise.

  • Stir rapidly for 4–6 hours. The product often precipitates or stays in the organic layer.

  • Workup: Separate layers. Wash organic layer with water and brine.[4]

Workflow Visualization

Workflow Start Start: Pyrazole Carboxylic Acid Decision Is Acid Chloride Isolated? Start->Decision RouteA Protocol B: In-Situ Activation (SOCl2/OxCl, cat. DMF) Decision->RouteA No (Unstable) RouteB Protocol A: Use Isolated Acid Chloride Decision->RouteB Yes (Stable) Coupling Coupling Reaction (DCM, Base, 0°C -> RT) RouteA->Coupling RouteB->Coupling Check Check LCMS/TLC Coupling->Check Check->Coupling Incomplete (Add DMAP/Heat) Workup Workup: 1. Acid Wash (1N HCl) 2. Base Wash (NaHCO3) Check->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield (<30%) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh anhydrous solvents.[4] Switch to Protocol B (In-Situ).
No Reaction Non-nucleophilic AmineAdd DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux in THF or Toluene.
Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1:1). Add Acid Chloride slowly to the amine.
Sticky Solid Impurities (Pyridine salts)Perform a thorough aqueous workup (CuSO4 wash can remove pyridine specifically). Triturate with Ether/Heptane.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Sigma-Aldrich. (2023). 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride Safety Data Sheet.

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction Conditions.[5]

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PubMed Central.

Sources

Method

one-pot synthesis of pyrazole-5-carboxamides using thionyl chloride

Application Note & Protocol Topic: High-Efficiency One-Pot Synthesis of Pyrazole-5-Carboxamides using Thionyl Chloride For: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary Pyrazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency One-Pot Synthesis of Pyrazole-5-Carboxamides using Thionyl Chloride

For: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Pyrazole-5-carboxamides represent a privileged scaffold in modern drug discovery and agrochemical development, with derivatives exhibiting a wide range of biological activities, including anticancer, fungicidal, and anti-inflammatory properties[1][2][3][4]. Traditional multi-step syntheses of these compounds often involve the isolation of reactive intermediates, leading to reduced overall yields and increased operational complexity. This application note details a robust and highly efficient one-pot procedure for the synthesis of N-substituted pyrazole-5-carboxamides directly from pyrazole-5-carboxylic acids and various primary or secondary amines. The methodology leverages thionyl chloride (SOCl₂) as an activating agent, which converts the carboxylic acid in situ to a highly reactive pyrazole-5-carbonyl chloride intermediate. This streamlined approach offers significant advantages in terms of yield, purity, and reaction time, making it an ideal strategy for library synthesis and scale-up operations[5][6].

Scientific Rationale and Reaction Mechanism

The success of this one-pot synthesis hinges on the controlled, sequential activation and nucleophilic substitution of the pyrazole-5-carboxylic acid. Thionyl chloride serves as an exceptionally effective activating agent for several key reasons.

Causality of Reagent Choice: The conversion of a carboxylic acid to an amide is an energetically unfavorable dehydration reaction. Thionyl chloride circumvents this by transforming the hydroxyl group of the carboxylic acid into an excellent leaving group. The reaction proceeds through a highly electrophilic acyl chloride intermediate, which readily reacts with amine nucleophiles[7]. The byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which, according to Le Chatelier's principle, are easily removed, driving the equilibrium towards the formation of the acyl chloride[8].

Mechanistic Pathway: The reaction can be dissected into two primary stages that occur sequentially in the same reaction vessel:

  • Stage 1: Acyl Chloride Formation: The pyrazole-5-carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and collapse of the intermediate, with the loss of SO₂ and a chloride ion, generates the pyrazole-5-carbonyl chloride. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is often employed to accelerate this stage via the in situ formation of the Vilsmeier reagent, a more potent acylation catalyst[9][10].

  • Stage 2: Amide Bond Formation: After the formation of the acyl chloride is complete and excess thionyl chloride is removed, the desired amine is introduced. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion yields the final pyrazole-5-carboxamide product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial in this stage to scavenge the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction to completion[9][].

Reaction_Mechanism P5CA Pyrazole-5-Carboxylic Acid AcylChloride Pyrazole-5-Carbonyl Chloride (Activated Intermediate) P5CA->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Amine Primary/Secondary Amine (R-NH₂) Product Pyrazole-5-Carboxamide (Final Product) AcylChloride->Product + Amine (R-NH₂) + Base (e.g., TEA) - HCl

Caption: Reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted pyrazole-5-carboxamide. Reagent quantities should be adjusted based on the specific molecular weights of the substrates used.

3.1. Materials and Equipment

  • Reagents:

    • Pyrazole-5-carboxylic acid derivative (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)[9]

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

    • Desired primary or secondary amine (1.1 - 1.2 eq)[9]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[9]

    • Deionized Water

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Flame-dried, two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Ice-water bath

    • Dropping funnel

    • Rotary evaporator

    • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

    • Thin Layer Chromatography (TLC) plates and chamber

    • Flash column chromatography system or recrystallization apparatus

3.2. Step-by-Step Procedure

The entire process, from setup to purification, is outlined below.

Experimental_Workflow start Start: Assemble Flame-Dried Glassware under N₂ Atmosphere suspend 1. Suspend pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. start->suspend cool_1 2. Cool suspension to 0 °C (ice-water bath). suspend->cool_1 add_dmf 3. Add catalytic DMF (1-2 drops). cool_1->add_dmf add_socl2 4. Add SOCl₂ (1.5 eq) dropwise via syringe. Observe gas evolution. add_dmf->add_socl2 stir_1 5. Warm to room temperature. Stir for 1-3 hours until solution is clear. add_socl2->stir_1 evaporate 6. Concentrate in vacuo to remove excess SOCl₂ and DCM. Use a base trap. stir_1->evaporate redissolve 7. Redissolve crude acyl chloride in fresh anhydrous DCM. evaporate->redissolve cool_2 8. Cool solution to 0 °C. redissolve->cool_2 add_amine 9. Add amine (1.2 eq) and TEA (2.5 eq) solution dropwise. cool_2->add_amine stir_2 10. Warm to room temperature. Stir for 2-16 hours (Monitor by TLC). add_amine->stir_2 workup 11. Quench with H₂O or sat. NaHCO₃. Perform liquid-liquid extraction. stir_2->workup purify 12. Purify crude product via column chromatography or recrystallization. workup->purify end End: Pure Pyrazole-5-Carboxamide purify->end

Caption: Step-by-step experimental workflow diagram.

Detailed Instructions:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add a catalytic drop of DMF.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (SO₂ and HCl) will be observed. Rationale: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent potential side reactions[].

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the full conversion of the acid to the soluble acyl chloride[9].

    • Remove the solvent and excess volatile thionyl chloride under reduced pressure (rotary evaporator). It is advisable to use a base trap (e.g., containing NaOH solution) to neutralize the corrosive and toxic vapors[12]. This step is crucial to prevent side reactions between residual SOCl₂ and the amine.

  • Amide Formation:

    • Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C. Rationale: The excess base neutralizes both the HCl generated during the amidation and any residual HCl from the previous step, ensuring the amine remains a free nucleophile[9].

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC until the acyl chloride starting material is completely consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure pyrazole-5-carboxamide[9].

Data Summary & Troubleshooting

The versatility of this method allows for the synthesis of a diverse library of compounds. The following table provides representative parameters for successful reactions.

Table 1: Representative Reaction Parameters and Yields

EntryPyrazole-5-Carboxylic AcidAmineSOCl₂ (eq)Base (eq)Time (h)Yield (%)
11-Phenyl-1H-pyrazole-5-carboxylic acidBenzylamine1.52.5492
21,3-Dimethyl-1H-pyrazole-5-carboxylic acidMorpholine1.52.5395
31H-pyrazole-5-carboxylic acidAniline2.03.01281
43-Trifluoromethyl-1H-pyrazole-5-carboxylic acidCyclopropylamine1.83.0688

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield 1. Incomplete acyl chloride formation.2. Deactivation of amine by protonation.3. Hydrolysis of acyl chloride by moisture.1. Ensure the acid/SOCl₂ mixture becomes a clear solution; add a catalytic drop of DMF; extend reaction time.2. Ensure sufficient base (2.5-3.0 eq) is used.3. Use rigorously dried glassware and anhydrous solvents.
No Reaction Amine is not nucleophilic enough (e.g., highly electron-deficient anilines).Use a stronger activating agent or coupling reagent (e.g., HATU, HOBt). Alternatively, increase reaction temperature.
Side Product Formation 1. Excess thionyl chloride reacting with the amine.2. For primary amides (R-CONH₂), dehydration to nitrile may occur with excess heat and SOCl₂[13].1. Ensure complete removal of excess SOCl₂ in vacuo before adding the amine.2. Maintain careful temperature control throughout the reaction.

References

  • LI Kangming, LI Yansai, YI Yangjie, XU Leitao, YE Jiao, OU Xiaoming, LI Jianming, HU Aixi. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4): 716.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem Technical Documents.

  • Pasha, T. Y., & Suresha, G. P. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Applicable Chemistry.
  • Wang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.

  • Li, S., et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. Chemistry & Biodiversity.

  • Menpara, J., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. Thionyl chloride.

  • Kysil, A., et al. (2018). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Request PDF.

  • Wang, G., et al. (2015). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry.
  • Hamad, A. A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Tech Support.
  • ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?.

  • Kysil, A., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

  • Organic Chemistry Portal. Amide to Nitrile - Common Conditions.

  • Khan, I., & Iqubal, A. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher.
  • Alam, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry.

  • Liu, H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry.

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar.

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 4-Nitro Group in Pyrazole-5-Carboxamides

Abstract The reduction of the 4-nitro group on the pyrazole ring is a pivotal transformation in the synthesis of pharmaceuticals and other advanced materials. Specifically, the conversion of 4-nitro-pyrazole-5-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of the 4-nitro group on the pyrazole ring is a pivotal transformation in the synthesis of pharmaceuticals and other advanced materials. Specifically, the conversion of 4-nitro-pyrazole-5-carboxamides to their corresponding 4-amino derivatives yields key building blocks for a variety of biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of this functional group. It delves into the mechanistic underpinnings of the reaction, compares various catalytic systems, and offers detailed, field-proven protocols for successful implementation. The emphasis is on ensuring scientific integrity through a deep understanding of the reaction's causality, providing self-validating experimental procedures, and grounding all claims in authoritative references.

Introduction: Significance of 4-Aminopyrazole-5-Carboxamides

The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis.[1] In the context of pyrazole chemistry, the resulting 4-aminopyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry. These compounds are integral to the development of a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anti-infective agents. The amino group provides a crucial handle for further functionalization, allowing for the construction of complex molecular architectures with diverse biological activities. Therefore, a robust and scalable method for the selective reduction of the 4-nitro group is of paramount importance.

Mechanistic Insights into Nitro Group Reduction

The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][2] The most widely accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential reduction of the nitro group.[3][4]

The reaction commences with the adsorption of the nitroaromatic compound onto the catalyst surface, followed by the dissociative chemisorption of hydrogen. The nitro group is then progressively reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[4]

It is crucial to control the reaction conditions to prevent the accumulation of intermediates, which can lead to the formation of undesired byproducts such as azoxy, azo, and hydrazo compounds through condensation reactions.[2] The choice of catalyst, solvent, temperature, and hydrogen pressure all play a significant role in steering the reaction towards the desired 4-amino product with high selectivity.

Nitro Reduction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2H⁺, +2e⁻

Caption: Generalized direct hydrogenation pathway for nitro group reduction.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for the efficient and selective reduction of the 4-nitro group in pyrazole-5-carboxamides. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages and disadvantages.

Heterogeneous Catalysis

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and generally lower cost.[3]

CatalystTypical Loading (w/w %)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10High activity, good selectivity, widely available.Can be pyrophoric, potential for over-reduction or dehalogenation if other sensitive groups are present.
Platinum on Carbon (Pt/C) 5-10Effective for substrates resistant to Pd/C, good for aromatic systems.[5]Can be less selective, may require higher pressures or temperatures.
Raney Nickel (Raney-Ni) 10-20Cost-effective, highly active.[5]Pyrophoric, requires careful handling, can have lower chemoselectivity.[6]
Supported Gold (Au) 1-5High selectivity, especially for substrates with other reducible groups.[7]Generally more expensive, can be less active than platinum group metals.
Copper-based catalysts 5-20Inexpensive and environmentally benign alternative.[8]Often requires higher temperatures and may have lower activity.
Homogeneous Catalysis

Homogeneous catalysts offer the potential for higher selectivity and milder reaction conditions due to their well-defined active sites.[6] However, their separation from the product can be challenging.

Catalyst TypeExamplesAdvantagesDisadvantages
Ruthenium Complexes RuCl₂(PPh₃)₃High chemoselectivity, can tolerate various functional groups.[9]Costly, product purification can be complex.
Iron Complexes Fe(CO)₃(PPh₃)₂Utilizes an earth-abundant and less toxic metal.[6]May require higher catalyst loading and specific ligands for high activity.
Manganese Complexes Mn-pincer complexesAir- and moisture-stable, broad functional group tolerance.[6]A relatively newer area of research with fewer established protocols.
Transfer Hydrogenation

Transfer hydrogenation is an attractive alternative to using high-pressure hydrogen gas. It employs a hydrogen donor molecule in the presence of a catalyst. This method often offers enhanced safety and operational simplicity.[10]

Hydrogen DonorCommon CatalystsAdvantagesDisadvantages
Ammonium formate Pd/CReadily available, inexpensive, mild reaction conditions.[10][11]Stoichiometric byproduct formation.
Hydrazine hydrate Pd/C, Fe/CaCl₂Potent reducing agent, can be highly efficient.[9][10]Toxic and requires careful handling.
Formic acid Co-Zn/N-C, Iron-based catalystsInexpensive, can be used as both solvent and hydrogen source.[12]Can be corrosive, may require specific catalysts to be effective.

Detailed Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[13] Catalysts like Pd/C and Raney-Ni can be pyrophoric and must be handled with care, especially when dry.[14] It is recommended to keep the catalyst wet with solvent or water.[15]

Protocol 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and reliable method for the reduction of the 4-nitro group.

Materials:

  • 4-Nitro-pyrazole-5-carboxamide derivative (1.0 eq)

  • 10% Palladium on carbon (5-10% w/w of the substrate)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® for filtration

Apparatus:

  • A three-necked round-bottom flask or a Parr hydrogenation apparatus

  • Magnetic stirrer

  • Hydrogen balloon or cylinder with a regulator

  • Vacuum/nitrogen manifold

Heterogeneous Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge flask with substrate and Pd/C B Evacuate and backfill with N₂ (3x) A->B C Add solvent B->C D Evacuate and backfill with H₂ (3x) C->D E Stir under H₂ atmosphere D->E F Monitor reaction by TLC/LC-MS E->F G Evacuate and backfill with N₂ F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Purify product I->J

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Procedure:

  • In a suitable reaction vessel, combine the 4-nitro-pyrazole-5-carboxamide and 10% Pd/C.

  • Seal the vessel and purge with nitrogen gas for 3-5 minutes to ensure an inert atmosphere.[14]

  • Add the solvent (e.g., methanol or ethanol) via a syringe.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • For reactions at atmospheric pressure, maintain a positive pressure of hydrogen using a balloon. For higher pressures, use a Parr apparatus and pressurize to the desired level (e.g., 50 psi).[16]

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.[17]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[16] Caution: Do not allow the catalyst on the Celite® to dry out as it can become pyrophoric. Quench the used catalyst with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-pyrazole-5-carboxamide.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[11]

Materials:

  • 4-Nitro-pyrazole-5-carboxamide derivative (1.0 eq)

  • 10% Palladium on carbon (10% w/w of the substrate)

  • Ammonium formate (3-5 eq)

  • Methanol or Ethanol (as solvent)

Procedure:

  • Dissolve the 4-nitro-pyrazole-5-carboxamide in methanol or ethanol in a round-bottom flask.

  • Add ammonium formate to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Analytical Monitoring of the Reaction

Consistent monitoring is key to determining the reaction endpoint and maximizing yield while minimizing byproduct formation.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. The disappearance of the starting material spot and the appearance of the more polar amine product spot are indicative of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the confirmation of the product's molecular weight and the detection of any intermediates or byproducts.[16]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and purity of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress and is essential for the structural confirmation of the final product.[18]

  • Fluorescence Spectroscopy: For certain substrates, the reduction of a nitro group to an amine can result in a significant change in fluorescence, which can be used for monitoring.[19]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation, insufficient hydrogen pressure, or poor mixing. Adding fresh catalyst or increasing the hydrogen pressure may be necessary.

  • Byproduct Formation: The formation of azoxy or azo compounds can occur if the reaction is not driven to completion. Ensure adequate hydrogen supply and sufficient reaction time.

  • Chemoselectivity: When other reducible functional groups (e.g., halogens, alkenes, alkynes) are present, careful selection of the catalyst and reaction conditions is crucial. For instance, Pd/C can sometimes cause dehalogenation. In such cases, catalysts like PtO₂ or specific homogeneous catalysts might be more suitable.[9]

  • Catalyst Handling: Always handle hydrogenation catalysts with care, particularly Raney-Ni and used Pd/C, as they can be pyrophoric.[15] Never allow them to dry in the air.[14]

Conclusion

The catalytic reduction of the 4-nitro group in pyrazole-5-carboxamides is a critical transformation for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the reaction mechanism, careful selection of the catalytic system, and adherence to robust experimental protocols are essential for achieving high yields and purity. Both traditional heterogeneous hydrogenation with hydrogen gas and transfer hydrogenation methods offer reliable routes to the desired 4-aminopyrazole-5-carboxamides. The choice of method should be guided by the specific substrate, available equipment, and safety considerations.

References

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  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Retrieved February 22, 2024, from [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents.
  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. (2023, June 27). The Journal of Organic Chemistry - ACS Publications. Retrieved February 22, 2024, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa. Retrieved February 22, 2024, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 7). ResearchGate. Retrieved February 22, 2024, from [Link]

  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. (2023, September 8). MDPI. Retrieved February 22, 2024, from [Link]

Sources

Method

Application Note: Strategic N-Alkylation of 3-Methoxy-4-Nitro-1H-Pyrazole

Topic: N-alkylation protocols for 3-methoxy-4-nitro-1H-pyrazole derivatives Content Type: Detailed Application Note & Protocols Executive Summary The N-alkylation of 3-methoxy-4-nitro-1H-pyrazole presents a classic regio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation protocols for 3-methoxy-4-nitro-1H-pyrazole derivatives Content Type: Detailed Application Note & Protocols

Executive Summary

The N-alkylation of 3-methoxy-4-nitro-1H-pyrazole presents a classic regioselectivity challenge inherent to unsymmetrical azoles. The presence of the electron-withdrawing nitro group at C4 increases the acidity of the N-H proton (


 ~8–9), facilitating deprotonation, while the methoxy group at C3/C5 introduces steric and electronic differentiation between the two nitrogen atoms.

This guide provides optimized protocols for synthesizing 1-alkyl-3-methoxy-4-nitropyrazoles (distal alkylation) and 1-alkyl-5-methoxy-4-nitropyrazoles (proximal alkylation). It emphasizes the mechanistic drivers of selectivity—steric hindrance versus chelation control—and establishes a rigorous NMR-based validation workflow to ensure structural integrity.

Strategic Considerations: The "Why" and "How"

Tautomerism and Regiochemical Outcomes

In solution, the substrate exists in rapid equilibrium between two tautomers. Upon deprotonation, a single resonance-stabilized anion is formed. The site of electrophilic attack (


) determines the final structure.
  • Pathway A (Distal Attack): Alkylation occurs at the nitrogen furthest from the methoxy group. This is typically the thermodynamic product due to minimized steric repulsion.

    • Result:1-alkyl-3-methoxy-4-nitropyrazole .

  • Pathway B (Proximal Attack): Alkylation occurs at the nitrogen adjacent to the methoxy group. This can be favored by chelation control (using metal cations that coordinate OMe and N) or specific solvent effects, though it is often the minor isomer in standard conditions.

    • Result:1-alkyl-5-methoxy-4-nitropyrazole .

Decision Matrix for Reaction Conditions
VariableRecommendationMechanistic Rationale
Base

or

Carbonates provide mild buffering. Cesium (

) improves solubility in organic solvents and promotes the "naked" anion effect, often enhancing yield.
Solvent DMF or NMPPolar aprotic solvents stabilize the transition state and dissociate ion pairs, generally favoring the steric (distal) pathway.
Electrophile Alkyl Halides (R-X)Primary bromides/iodides are ideal. Secondary halides may require elevated temperatures (60–80 °C).
Alternative Mitsunobu (DEAD/PPh3)Use when the alkyl group source is an alcohol. Often proceeds with high stereospecificity (inversion at C-alkyl) but similar regioselectivity issues.

Visualizing the Pathway

G Substrate 3-methoxy-4-nitro-1H-pyrazole (Tautomeric Mixture) Anion Resonance Stabilized Anion (N- Metal+) Substrate->Anion Deprotonation Cond1 Standard: Cs2CO3, DMF (Steric Control) Anion->Cond1 Cond2 Chelation: LiOtBu, Toluene (Potential Proximal Control) Anion->Cond2 ProdA Product A (Major) 1-alkyl-3-methoxy-4-nitro (Distal / Steric) Cond1->ProdA Favored Path ProdB Product B (Minor) 1-alkyl-5-methoxy-4-nitro (Proximal) Cond1->ProdB Minor Path Cond2->ProdA Competing Path Cond2->ProdB Enhanced Path

Caption: Reaction pathway showing the divergence between distal (N1) and proximal (N2) alkylation based on steric vs. electronic control.

Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (Thermodynamic Control)

Target: Favors 1-alkyl-3-methoxy-4-nitropyrazole (Distal).

Reagents:

  • Substrate: 3-methoxy-4-nitro-1H-pyrazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitro-1H-pyrazole (e.g., 1.0 mmol, 143 mg) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add

    
     (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange, indicating anion formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Note: If the alkyl halide is volatile (e.g., MeI), use a sealed tube or reflux condenser.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Optimization: If conversion is slow (<50% after 4h), heat to 60 °C.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Drying: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Elution: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Order of Elution: The 1-alkyl-3-methoxy isomer (less polar) typically elutes before the 1-alkyl-5-methoxy isomer (more polar), though this can reverse depending on the alkyl chain.

Protocol B: Mitsunobu Alkylation (Alcohol Substrates)

Target: Alkylation using primary/secondary alcohols when halides are unstable or unavailable.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolve the pyrazole (1.0 mmol), alcohol (1.2 mmol), and

    
     (1.5 mmol) in anhydrous THF (10 mL) under inert atmosphere (
    
    
    
    /Ar). Cool to 0 °C.
  • Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Concentrate the solvent directly.

  • Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.
  • Purify the filtrate via chromatography. Note: Mitsunobu byproducts (hydrazine derivatives) can be difficult to separate; rigorous column chromatography is required.

Analytical Validation: The "Truth Table"

Distinguishing the two isomers is the most critical step. Simple 1H NMR is insufficient without 2D confirmation because the chemical shifts are similar. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

Isomer Identification via NOESY[1]
FeatureIsomer A (Distal) Isomer B (Proximal)
IUPAC Name 1-alkyl-3-methoxy-4-nitropyrazole1-alkyl-5-methoxy-4-nitropyrazole
Structure Alkyl group is far from OMe.Alkyl group is adjacent to OMe.
Key NOE Signal N-Alkyl protons

C5-H
N-Alkyl protons

O-Me
Secondary NOE No interaction with OMe.No interaction with C-H (C3 is substituted).
13C NMR Trend C3-OMe carbon often shifts slightly upfield relative to C5.C5-OMe carbon shifts downfield due to steric compression.
Visualization of NOE Correlations

Caption: NOESY correlation logic for definitive structural assignment.

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (approx. 1:1 mixture).

    • Solution: Switch solvent to Toluene or DCM and use a bulky base like

      
       (if substrate tolerates) to enforce tighter ion pairing, which might favor the proximal isomer via chelation or amplify steric differentiation for the distal isomer.
      
  • Problem: Poor Conversion.

    • Solution: The nitro group stabilizes the anion significantly. Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: N-Alkylation vs. O-Alkylation.

    • Insight: Alkylation at the nitro oxygen (acinitro ester) is rare but possible with "hard" electrophiles (e.g., sulfates). Use "soft" electrophiles (bromides/iodides) to ensure N-alkylation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[1]

    • Source:The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • NMR Assignment Techniques

    • Title: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques"
    • Source:Magnetic Resonance in Chemistry (Wiley)
    • URL:[Link]

  • General Synthesis of Nitropyrazoles

    • Title: "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles"
    • Source:ACS Omega
    • URL:[Link]

  • Mitsunobu Reaction on Azoles

    • Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products" (Review including heterocycle functionaliz
    • Source:Molecules (MDPI)
    • URL:[Link]

Sources

Application

Application Note: Coupling Strategies for 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride

Executive Summary & Chemical Context[1][2][3][4][5][6] The moiety 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride represents a highly functionalized, electron-deficient scaffold often utilized in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The moiety 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride represents a highly functionalized, electron-deficient scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and antimicrobial agents.[1]

Chemical Behavior & Challenges

This molecule presents a unique dichotomy in reactivity:

  • Hyper-Electrophilic Carbonyl: The 4-nitro group is a strong electron-withdrawing group (EWG), making the carbonyl chloride exceptionally reactive toward nucleophiles (amines/alcohols).[1] It is highly prone to rapid hydrolysis upon exposure to atmospheric moisture.

  • Acidic 1H-Proton: The 4-nitro group significantly lowers the pKa of the pyrazole N1-proton (estimated pKa ~6–8). Standard basic coupling conditions will deprotonate this position first, creating a pyrazole anion .[1] This anionic species donates electron density into the ring, paradoxically deactivating the carbonyl carbon toward nucleophilic attack and causing solubility issues.

Core Recommendation: While direct coupling of the 1H-species is possible, Protocol B (Transient Silylation) or Protocol A (Pre-protection) are strongly recommended over direct basic coupling to ensure high yields and purity.[1]

Reagent Selection Guide

A. Bases (The Scavengers)

The choice of base dictates the reaction pathway (N-acylation vs. C-acylation) and solubility.

ReagentRoleSuitabilityNotes
DIPEA (Hünig's Base) Proton ScavengerHigh Non-nucleophilic; ideal for preventing side-reactions.[1] Use 2.5–3.0 equivalents if coupling the 1H-species directly.
Pyridine Solvent/BaseMedium Good for solubility, but can form acyl-pyridinium salts that are hygroscopic.[1] Hard to remove traces from nitro-pyrazoles.
Triethylamine (TEA) BaseLow Can be nucleophilic enough to cause side reactions with such a "hot" electrophile; hygroscopic salts can induce hydrolysis.
NaH (Sodium Hydride) Deprotonating AgentSpecialized Used only if generating the pyrazole anion intentionally to couple with weak nucleophiles.
B. Solvents
SolventSuitabilityRationale
DCM (Anhydrous) Excellent Standard choice.[1] Good solubility for the chloride. Easy workup.
THF (Anhydrous) Good Use if the amine nucleophile is polar. Must be peroxide-free.
Acetonitrile Moderate Good for polar substrates, but can participate in side reactions with very active acid chlorides.[1]
DMF/DMAc Avoid Hard to remove; can contain dimethylamine impurities that react with the chloride.

Reaction Mechanism & Decision Logic

The following diagram illustrates the competitive pathways and the rationale for the recommended protocols.

ReactionPathways Start Start: 3-methoxy-4-nitro- 1H-pyrazole-5-COCl Base Add Amine + Base Start->Base Path2 Path 2: N-Protection (Methyl/SEM/TMS) Start->Path2 Pre-treatment Path1 Path 1: Deprotonation (Formation of Anion) Base->Path1 Direct Base Anion Pyrazolate Anion (Deactivated Electrophile) Path1->Anion Protected Neutral Species (Active Electrophile) Path2->Protected Prod_Slow Sluggish Coupling Low Yield Anion->Prod_Slow Nucleophilic Attack Prod_Fast Rapid Coupling High Yield Protected->Prod_Fast Nucleophilic Attack

Caption: Decision tree highlighting the deactivating effect of N1-deprotonation and the advantage of protection strategies.

Experimental Protocols

Protocol A: The "Transient Silylation" Method (Recommended for 1H-Pyrazoles)

Rationale: This method temporarily masks the acidic N1 proton with a trimethylsilyl (TMS) group, preventing anion formation and maintaining the high reactivity of the carbonyl chloride.[1] The TMS group falls off during the aqueous workup.

Reagents:

  • Substrate: 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq)[1]

  • Nucleophile: Primary/Secondary Amine (1.1 eq)[1]

  • Silylating Agent: Chlorotrimethylsilane (TMSCl) (1.2 eq) OR BSA (N,O-Bis(trimethylsilyl)acetamide)[1]

  • Base: DIPEA (2.5 eq)[1]

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Silylation: Under Nitrogen/Argon, dissolve the amine nucleophile and DIPEA (2.5 eq) in anhydrous DCM. Add TMSCl (1.2 eq) dropwise at 0°C. Stir for 30 mins to silylate the amine (if applicable) and scavenge trace water. Note: If using the acid chloride directly, add TMSCl to the pyrazole solution instead.[1]

  • Coupling: Dissolve the pyrazole acid chloride in minimal DCM. Add this solution dropwise to the amine/base mixture at 0°C.

    • Critical: The reaction is exothermic.[2] Maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup (Deprotection): Quench with saturated aqueous NH₄Cl or 1M HCl (if product is acid stable).[1] This step hydrolyzes the N-TMS bond, returning the N1-H.

  • Isolation: Extract with EtOAc or DCM. Wash with brine.[3] Dry over Na₂SO₄.[2][3]

Protocol B: Standard Coupling (For N1-Protected Substrates)

Rationale: If the N1 position is already alkylated (e.g., Methyl, Benzyl, SEM), the deactivation pathway is blocked.[1]

Reagents:

  • Substrate: 1-alkyl-3-methoxy-4-nitro-pyrazole-5-carbonyl chloride[1]

  • Base: DIPEA (1.2 eq) or Pyridine (1.5 eq)[1]

  • Solvent: DCM

Step-by-Step:

  • Dissolve the acid chloride in DCM.[3] Cool to -10°C (Ice/Salt bath). Note: Lower temperature is required because the protected species is extremely reactive.

  • Add the amine (1.0 eq) and DIPEA (1.2 eq) simultaneously (or premixed) dropwise.

  • Stir at 0°C for 1 hour. Monitoring by TLC/LCMS usually shows completion instantly.

  • Quench: Add water immediately to destroy unreacted acid chloride.

Troubleshooting & Critical Controls

Hydrolysis (The "OH" Peak)[1]
  • Symptom: LCMS shows a mass corresponding to the carboxylic acid (Parent + 17 mass units vs chloride, or -17 vs amide).[1]

  • Cause: Wet solvents or old acid chloride.

  • Fix: Re-distill DCM over CaH₂ or use molecular sieves. Verify acid chloride quality by reacting a small aliquot with excess methanol; if you see the methyl ester, the chloride is good. If you see acid, the starting material is degraded.

Dimerization
  • Symptom: Insoluble precipitate that is not the product.

  • Cause: The N1 of one pyrazole molecule attacking the COCl of another.

  • Fix: This confirms the need for Protocol A . Ensure the concentration is not too high (>0.5 M promotes dimerization).

Regioselectivity (Wrong Isomer)
  • Context: If using a bidentate nucleophile (e.g., diamine).

  • Fix: The 4-nitro group makes the carbonyl extremely "hard." It will prefer the harder nucleophile (primary amine > secondary amine > alcohol).

References

  • Synthesis of Pyrazole-5-carboxamides

    • BenchChem Application Notes.
    • (Verified General Protocol Source)

  • Reactivity of Nitro-Pyrazole Acid Chlorides

    • Smolecule Chemical Data. "1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride Reactivity Profile."
  • Protecting Group Strategies (The "1H" Problem)

    • Greene's Protective Groups in Organic Synthesis.[4] "Protection for the Amino Group."[5][6][7]

    • [1]

  • Stability of Nitropyrazoles

    • Journal of Organic Chemistry.[8] "Controlling the Energetic Properties of Nitropyrazoles."

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 3-Methoxy-4-Nitro-1H-Pyrazole-5-Carbonyl Chloride

This guide serves as a specialized Technical Support Center for researchers handling 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride . Due to the specific electronic properties of this scaffold, standard acid chloride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride . Due to the specific electronic properties of this scaffold, standard acid chloride handling protocols are often insufficient.

Status: Active Security Level: Laboratory Safety / synthesis Topic: Hydrolysis Prevention & Stability Management

Executive Summary: The Instability Mechanism

Before implementing protocols, you must understand why this molecule is uniquely unstable. You are fighting two forces: Electronic Activation and Autocatalytic Degradation .

  • The "Hot" Carbonyl: The nitro group (

    
    ) at position 4 is a potent electron-withdrawing group (EWG). It pulls electron density from the pyrazole ring, which in turn pulls density from the carbonyl carbon at position 5. This makes the acid chloride extremely electrophilic and hypersensitive to even trace moisture.
    
  • The 1H-Pyrazole Factor: Unlike

    
    -methylated analogs, the 
    
    
    
    -pyrazole possesses an acidic proton. Upon hydrolysis, the generated
    
    
    can protonate the pyrazole nitrogen, forming a hygroscopic pyrazolium salt that attracts more atmospheric moisture, accelerating degradation.
Degradation Pathway Visualization

The following diagram illustrates the cascade of failure often mistaken for simple "bad storage."

HydrolysisCascade R_COCl Target Acid Chloride (Highly Electrophilic) Transition Tetrahedral Intermediate R_COCl->Transition + H2O H2O Trace Moisture (Atmosphere/Solvent) H2O->Transition R_COOH Carboxylic Acid (Inert Solid) Transition->R_COOH HCl HCl Gas Transition->HCl Salt Pyrazolium Hydrochloride Salt (Hygroscopic Sponge) HCl->Salt Protonates Pyrazole Ring Salt->H2O Absorbs Moisture (Cycle Repeats)

Figure 1: The "Vicious Cycle" of hydrolysis. Note how the byproduct (HCl) creates a salt that draws in more water, accelerating the destruction of the remaining acid chloride.

Storage & Handling Protocols

A. The "Zero-Moisture" Environment

Standard desiccators are often insufficient. Use the following tiered storage system:

ParameterSpecificationReasoning
Primary Container Flame-dried amber glass vial with PTFE-lined septum .Amber glass prevents photodegradation of the nitro group; PTFE prevents leaching/corrosion.
Secondary Container Sealed jar containing P₂O₅ (Phosphorus Pentoxide) or Activated Molecular Sieves (4Å).Silica gel is too weak. P₂O₅ chemically destroys moisture.
Atmosphere Argon (balloon or glovebox).Argon is heavier than air and blankets the solid; Nitrogen is lighter and can diffuse away more easily.
Temperature -20°C .Slows the kinetics of hydrolysis and thermal decomposition.
B. Solvent Selection Guide

When using this intermediate in coupling reactions, solvent choice is critical.

  • Recommended: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) .

    • Protocol: Must be distilled over CaH₂ or passed through an activated alumina column immediately before use.

  • Strictly Forbidden:

    • Alcohols (MeOH, EtOH): Will instantly form the ester.

    • DMF (Dimethylformamide): Commercial DMF often contains amines and water. If used (e.g., as a catalyst), it must be strictly anhydrous.

    • Water/Aqueous Bases: Schotten-Baumann conditions (aqueous NaOH) will hydrolyze this specific nitro-acid chloride too fast. Use anhydrous organic bases (TEA/DIPEA) instead.

Synthesis & Recovery (Troubleshooting)

If you are synthesizing this compound fresh (e.g., from the carboxylic acid), follow this optimized workflow to minimize hydrolysis during isolation.

Optimized Thionyl Chloride Protocol
  • Reagent: Use Thionyl Chloride (

    
    )  as both reagent and solvent.
    
  • Catalyst: Add 1 drop of anhydrous DMF (Vilsmeier activation).

  • Reaction: Reflux under Argon for 2-3 hours.

  • Isolation (CRITICAL STEP):

    • Do not quench with water.

    • Evaporate excess

      
       under high vacuum.
      
    • Co-evaporation: Add anhydrous Toluene and evaporate again (2x). This azeotropically removes trace

      
       and 
      
      
      
      , preventing the "salt formation" cycle described in Figure 1.
    • Result: The residue should be used immediately without purification.

FAQ & Troubleshooting Guide

Q1: I see a white precipitate forming in my acid chloride solution. What is it? A: This is likely the carboxylic acid (hydrolysis product) or the pyrazolium hydrochloride salt .

  • Test: Take a small aliquot and add water. If it does not fizz/bubble, your acid chloride is already dead (hydrolyzed).

  • Fix: Filter the solution under Argon through a sintered glass funnel to remove the solid (acid/salt) and use the filtrate immediately.

Q2: The reaction turned violent/black upon adding the amine. A: This indicates HCl accumulation . The nitro group makes the pyrazole ring electron-deficient, but the NH is still acidic.

  • Fix: Ensure you are using at least 2.2 equivalents of base (e.g., Triethylamine). 1 eq for the HCl generated, >1 eq to neutralize the pyrazole NH (if necessary) and keep the system non-acidic.

Q3: Can I store the acid chloride in solution? A: No. Even in "anhydrous" solvents, trace moisture will degrade it over 24 hours. Always store as a solid under Argon at -20°C.

Q4: My yield is low during amide coupling. Is it hydrolysis? A: It could be Self-Acylation . Since you have a 1H-pyrazole (unprotected NH) and an Acid Chloride (COCl) on the same molecule type, one molecule can react with another.[1]

  • Prevention:[2] Add the acid chloride slowly to the amine solution (inverse addition). This ensures the amine is always in excess, preventing the acid chloride from reacting with itself.

Diagnostic Decision Tree

Use this flow to determine the quality of your reagent before committing valuable starting materials.

DecisionTree Start Visual Inspection of Acid Chloride Color Is it Yellow/Orange? Start->Color White White/Pale Solid? Color->White No (Dark/Black) Fuming Does it fume in moist air? Color->Fuming Yes Action_Purify STOP (Likely Hydrolyzed) White->Action_Purify Yes (Carboxylic Acid) Action_Use PROCEED (Active Reagent) Fuming->Action_Use Yes (HCl release) Action_Test Perform Mini-Quench Test (Add 1 drop to MeOH) Fuming->Action_Test No Action_Test->Action_Use Exothermic/Bubbling Action_Test->Action_Purify No Reaction

Figure 2: Rapid quality control workflow. Nitro-pyrazoles are typically yellow/orange; a shift to white often indicates complete hydrolysis to the acid.

References

  • Smolecule. (2023).[1][3] 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: Properties and Reactivity. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Lyalin, B. V., et al. (2008).[6] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Unstable Pyrazole Acid Chloride Intermediates

Welcome to the Technical Support Center for the purification of unstable pyrazole acid chloride intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of unstable pyrazole acid chloride intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in handling these reactive molecules. The following information is structured to provide not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Instability

Pyrazole acid chlorides are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, notably as precursors for fungicides that inhibit succinate dehydrogenase.[1] Their utility, however, is matched by their inherent instability. The high reactivity of the acyl chloride group makes these compounds susceptible to hydrolysis, solvolysis, and thermal degradation.[2][3] This guide provides practical, field-proven solutions to common purification problems, ensuring the integrity of your intermediates and the success of your subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: My pyrazole acid chloride appears to be degrading during solvent removal on the rotary evaporator. What is causing this and how can I prevent it?

A1: Thermal degradation is a common issue with sensitive acid chlorides.[4] The heat from the water bath, even at modest temperatures, can be sufficient to cause decomposition.

  • Causality: The pyrazole ring, depending on its substituents, can be susceptible to heat. The acid chloride functionality itself is highly reactive and can participate in side reactions at elevated temperatures, leading to discoloration (often yellow or brown) and the formation of impurities.[5]

  • Troubleshooting & Optimization:

    • Low-Temperature Evaporation: Utilize a rotary evaporator with gentle heating or a cold finger to remove solvents at temperatures below 70°C.[4] For highly unstable compounds, consider removing the solvent at room temperature under a high vacuum.

    • Azeotropic Removal: Co-distillation with a dry, inert solvent like toluene can effectively remove more volatile chlorinating agents (e.g., thionyl chloride) or reaction solvents under reduced pressure and at lower temperatures.[5]

Q2: I'm observing the formation of the corresponding carboxylic acid in my purified product. How can I minimize this hydrolysis?

A2: The presence of the corresponding carboxylic acid is a clear indicator of hydrolysis due to exposure to moisture.[2] Acyl chlorides react vigorously with water, including atmospheric moisture.[2]

  • Causality: The electrophilic carbonyl carbon of the acid chloride is highly susceptible to nucleophilic attack by water, leading to the formation of the carboxylic acid and hydrochloric acid (HCl) gas.[2]

  • Troubleshooting & Optimization:

    • Strict Anhydrous Conditions: All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use anhydrous solvents and reagents for both the reaction and purification steps.[4][6]

    • Inert Atmosphere: Conduct all manipulations, including transfers and purification, under a positive pressure of an inert gas.[4] This prevents atmospheric moisture from coming into contact with the acid chloride.

    • Proper Storage: Store the purified pyrazole acid chloride in a tightly sealed container, preferably under an inert atmosphere, in a desiccator.[7] For long-term storage, consider a refrigerator or freezer rated for flammable materials, if appropriate for the compound's stability.

Q3: My attempts at purification by silica gel chromatography are leading to complete decomposition of my product. Are there alternative chromatographic methods?

A3: Standard silica gel is acidic and contains bound water, which readily degrades acid chlorides.

  • Causality: The acidic nature of silica gel can catalyze decomposition pathways, and the presence of water leads to rapid hydrolysis on the column.

  • Troubleshooting & Optimization:

    • Deactivated Silica Gel: If chromatography is unavoidable, consider deactivating the silica gel by treating it with a solution of triethylamine or ammonia in methanol, followed by thorough drying.[8] This neutralizes the acidic sites.

    • Reversed-Phase Chromatography (C18): For compounds stable in aqueous/organic mixtures, reversed-phase chromatography using a C18 column can be an option.[8] However, the potential for on-column hydrolysis remains a concern.[5] It's crucial to work quickly and use buffered mobile phases if necessary.

    • Flow Chemistry with In-line Purification: For continuous processes, scavenger resins packed in a column can be used to remove excess reagents or byproducts without exposing the unstable intermediate to traditional chromatographic media.[9]

Q4: Is distillation a viable purification method for pyrazole acid chlorides?

A4: Yes, vacuum distillation is often the preferred method for purifying liquid or low-melting solid pyrazole acid chlorides, provided they are thermally stable enough.[5][10]

  • Causality: Distillation separates compounds based on their boiling points. Under reduced pressure, the boiling point is lowered, allowing for purification at temperatures that minimize thermal degradation.[5]

  • Troubleshooting & Optimization:

    • High-Vacuum Distillation: Employ a good vacuum pump to achieve the lowest possible pressure, thereby minimizing the required distillation temperature.[4] A Kugelrohr apparatus can be effective for small quantities.[4]

    • Fractional Distillation: For separating impurities with close boiling points, fractional distillation under reduced pressure is highly effective.[5]

    • Pre-treatment for Distillation: In some cases, pre-treating the crude acid chloride to convert unsaturated impurities into more stable, less volatile compounds can improve distillation efficiency.[11]

Troubleshooting Guides

Problem: Low Yield After Work-up and Purification
Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The conversion of the starting carboxylic acid to the acid chloride is not complete.Monitor the reaction progress using TLC (after quenching a small aliquot with methanol to form the methyl ester) or GC to ensure completion before work-up.[10]
Product Degradation The pyrazole acid chloride is decomposing during the reaction or work-up due to excessive heat or prolonged reaction times.Optimize the reaction temperature and time. Ensure efficient cooling is available to control any exotherms, especially during the addition of the chlorinating agent.[10][12]
Loss During Extraction The product has some solubility in the aqueous phase or emulsions are forming.Optimize the extraction solvent and perform multiple extractions with smaller volumes of solvent. Washing with brine can help break emulsions.[10]
Hydrolysis Exposure to water during the work-up is converting the acid chloride back to the carboxylic acid.Ensure all solvents and glassware are anhydrous. Perform the work-up under an inert atmosphere.[4][5]
Problem: Oily Product or Poor Crystal Formation After Recrystallization
Potential Cause Underlying Rationale Recommended Solution
Inappropriate Solvent System The chosen solvent or solvent pair does not provide the optimal solubility profile for crystallization.Screen a variety of anhydrous solvents and solvent mixtures. The ideal system will have high solubility at an elevated temperature and low solubility at room temperature or below.[10]
Presence of Impurities Impurities can act as "oiling out" agents, preventing proper crystal lattice formation.Attempt to remove impurities by another method first, such as a quick filtration through a short plug of deactivated silica or Celite, or by pre-treating the crude material.[10]
Supersaturation The solution is too concentrated, or cooling is too rapid, leading to the product crashing out as an oil instead of forming crystals.Try more dilute solutions and allow for slow cooling. Seeding the solution with a small crystal of the pure product can induce crystallization.[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis and In-situ Use of Unstable Pyrazole Acid Chlorides

This protocol is recommended when the pyrazole acid chloride is too unstable to be isolated and purified.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, suspend the pyrazole carboxylic acid in an anhydrous aprotic solvent (e.g., toluene, dichloromethane).[13]

  • Chlorination: Add the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) dropwise to the suspension at a controlled temperature.[10][14] A catalytic amount of DMF can be used with oxalyl chloride.[14]

  • Reaction Monitoring: Monitor the reaction until completion (e.g., cessation of gas evolution, TLC analysis of a quenched aliquot).

  • Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure, taking care not to apply excessive heat.[5]

  • In-situ Use: Re-dissolve the crude pyrazole acid chloride in a suitable anhydrous solvent and use it immediately in the subsequent reaction step.[4]

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable, liquid pyrazole acid chlorides.

  • Glassware Preparation: Ensure all components of the distillation apparatus are meticulously oven-dried and assembled while hot under a stream of inert gas.[5]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask with a magnetic stir bar, a short-path distillation head, a condenser, a receiving flask, and a cold trap to protect the vacuum pump.

  • Distillation: Place the crude pyrazole acid chloride in the distillation flask. Gradually reduce the pressure to the desired level. Once a stable vacuum is achieved, slowly heat the distillation flask using an oil bath.[5]

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for your pyrazole acid chloride under the applied pressure.[5]

  • Storage: Transfer the purified product to a pre-dried, inert-atmosphere-flushed container for storage.[15]

Visualizing the Workflow

Decision Tree for Purification Strategy

The choice of purification method is critical and depends on the stability and physical properties of the pyrazole acid chloride intermediate.

Purification_Decision_Tree start Crude Pyrazole Acid Chloride is_stable Is the intermediate thermally stable? start->is_stable is_solid Is the intermediate a solid? is_stable->is_solid Yes is_liquid Is the intermediate a liquid? is_stable->is_liquid Yes in_situ Use in-situ (Protocol 1) is_stable->in_situ No recrystallization Recrystallization from anhydrous solvent is_solid->recrystallization distillation Vacuum Distillation (Protocol 2) is_liquid->distillation chromatography Is chromatography absolutely necessary? recrystallization->chromatography If still impure chromatography->in_situ No deactivated_silica Flash Chromatography on Deactivated Silica chromatography->deactivated_silica Yes

Caption: Decision-making workflow for selecting an appropriate purification method.

Conclusion

The successful purification of unstable pyrazole acid chloride intermediates hinges on a thorough understanding of their reactivity and the meticulous exclusion of water and excessive heat. By employing the strategies outlined in this guide—from utilizing strict anhydrous and inert atmosphere techniques to selecting the appropriate low-temperature purification method—researchers can significantly improve the yield and purity of these valuable synthetic building blocks. Always prioritize safety by handling these reactive compounds in a well-ventilated fume hood with appropriate personal protective equipment.[2]

References

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? [Online discussion]. Available at: [Link]

  • Google Patents. (1956). Purification of acid chlorides. (US2748151A).
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Online forum]. Available at: [Link]

  • Google Patents. (2004). Method for purifying acid chlorides. (US6727384B1).
  • Ilhan, I. Ö., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
  • Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • Google Patents. (2017). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (CN107014944A).
  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Research paper]. Available at: [Link]

  • Reddit. (2023). Acetyl Chloride Storage. [Online discussion]. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. (WO2011076194A1).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency. (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl-. ECHA. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2-(4-CHLOROPHENYL)-4-PYRROLIDINECARBONYLINDOLE. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Available at: [Link]

  • Royal Society of Chemistry. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Available at: [Link]

  • PubMed. (2018). Large-scale purification of unstable, water-soluble secologanic acid using centrifugal partition chromatography. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2018). Unstable Protein Purification Through the Formation of Stable Complexes. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Unstable Protein Purification Through the Formation of Stable Complexes. [Request for PDF]. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl Chloride: A Comparative Guide on Solvent Stability and Precursor Differentiation

Introduction 3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride (Formula: C5H4ClN3O4) is a highly reactive, electrophilic building block frequently utilized in the drug development pipeline, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride (Formula: C5H4ClN3O4) is a highly reactive, electrophilic building block frequently utilized in the drug development pipeline, particularly in the synthesis of advanced kinase inhibitors such as NF-κB inducing kinase (NIK) and Cyclin-dependent kinase 2 (CDK2) targets[1][2]. While its stable carboxylic acid precursor requires expensive coupling reagents (e.g., HATU or EDC) for amide bond formation, the acyl chloride facilitates rapid, sterically hindered couplings with high atom economy.

However, verifying the complete conversion of the carboxylic acid to the acyl chloride via 1H NMR presents a unique analytical challenge. The molecule possesses only two distinct proton environments: the methoxy group (-OCH3) and the pyrazole amine (-NH). Because acyl chlorides are exquisitely sensitive to nucleophiles, improper NMR solvent selection will lead to rapid in situ degradation, yielding false impurity profiles and failed downstream reactions[3].

This guide objectively compares the 1H NMR performance of this acyl chloride against its precursor and ester derivatives, providing researchers with a self-validating protocol for high-fidelity structural verification.

Section 1: Theoretical 1H NMR Profile & Precursor Comparison

To determine the success of a chlorination reaction (typically using oxalyl chloride or thionyl chloride), the 1H NMR spectrum must be analyzed for subtle chemical shift changes.

  • Methoxy Protons (-OCH3): The highly electron-withdrawing nature of the nitro group at C4 and the newly formed carbonyl chloride at C5 heavily deshields these protons. In the acyl chloride, this singlet shifts slightly downfield compared to the carboxylic acid.

  • Pyrazole Amine Proton (-NH): This proton is highly deshielded and typically appears as a broad singlet >13.5 ppm.

  • Diagnostic Indicator: The primary indicator of successful conversion is the complete disappearance of the broad carboxylic acid (-COOH) proton and the downfield migration of the methoxy singlet.

Table 1: 1H NMR Chemical Shift Comparison (Anhydrous CDCl3, 400 MHz)
CompoundMethoxy (-OCH3)Pyrazole Amine (-NH)Carboxylic Acid (-COOH)Diagnostic Indicator
3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (Precursor)~4.05 ppm (s, 3H)~13.8 ppm (br s, 1H)~13.8 ppm (br s, 1H)Presence of broad exchangeable protons.
3-Methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride (Target)~4.15 ppm (s, 3H)~14.2 ppm (br s, 1H)N/ADownfield methoxy shift; absence of -COOH.
Methyl 3-methoxy-4-nitro-1H-pyrazole-5-carboxylate (Ester Byproduct)~4.02 ppm (s, 3H)~13.8 ppm (br s, 1H)N/AAppearance of a new ester methoxy singlet at ~3.90 ppm.

*Note: Depending on concentration and trace water, the -NH and -COOH protons of the precursor often coalesce into a single broad peak integrating to 2H.

Section 2: The Critical Role of Solvent Selection (Causality & Logic)

As a Senior Application Scientist, I must emphasize that solvent choice is the most common point of failure when analyzing heterocyclic acyl chlorides.

  • DMSO-d6 (The Trap): While DMSO is the gold-standard solvent for polar pyrazole derivatives, it violently reacts with electrophilic acyl chlorides. The reaction forms a highly reactive chlorosulfonium intermediate (identical to the activation step in a Swern oxidation), which rapidly degrades the sample[3]. This generates HCl and a chaotic spectrum filled with false degradation peaks.

  • Methanol-d4: Reacts instantly with the acyl chloride to form the methyl ester. The resulting spectrum will perfectly match the ester byproduct in Table 1, falsely indicating that the chlorination failed.

  • Anhydrous CDCl3 or CD3CN (The Solution): These are the only acceptable solvents. They are chemically inert to the acyl chloride, providing high-fidelity spectra[4].

SolventLogic A Acyl Chloride Sample B DMSO-d6 / Methanol-d4 A->B Avoid (Nucleophilic) C Anhydrous CDCl3 A->C Optimal (Inert) D Anhydrous CD3CN A->D Alternative (Polar/Inert) E Degradation / Esterification (Invalid Spectrum) B->E Reacts F Stable Intact Molecule (High Fidelity Spectrum) C->F Solvates D->F Solvates

Fig 1. Solvent selection logic for reactive acyl chloride NMR analysis.

Table 2: Solvent Performance & Stability Matrix
NMR SolventSolubilizing PowerChemical Stability (24h)Spectral FidelityRecommendation
CDCl3 (Anhydrous) ModerateHighExcellentOptimal - Must be acid-free.
CD3CN (Anhydrous) HighHighExcellentOptimal - Best for polar derivatives.
DMSO-d6 Very HighZero (Reacts)Poor (Degradation peaks)Do Not Use
Methanol-d4 HighZero (Esterifies)Poor (Yields Methyl Ester)Do Not Use

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your analytical data, the following protocol builds in a self-validating check to confirm that the sample has not hydrolyzed back to the carboxylic acid during preparation.

Step 1: Solvent Preparation (Crucial)

  • Obtain fresh CDCl3.

  • Pass ~1.0 mL of CDCl3 through a small plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette. Causality: Commercial CDCl3 degrades over time to form trace DCl and phosgene, which can protonate the pyrazole ring and shift the spectrum. Alumina removes DCl and trace water.

Step 2: Sample Preparation (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox or under a steady stream of dry argon, dissolve 10–15 mg of 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride in 0.6 mL of the purified CDCl3.

  • Transfer the solution to a dry, premium-quality NMR tube and cap it tightly with a PTFE cap. Seal the cap with Parafilm to prevent ambient moisture ingress.

Step 3: Acquisition & Self-Validation

  • Acquire the 1H NMR spectrum (minimum 16 scans, 298 K).

  • Validation Check: Inspect the region around 3.90 ppm. If a sharp singlet appears here, your solvent was contaminated with trace methanol, and esterification has occurred. Inspect the region at ~13.8 ppm; if a broad peak integrating to >1H appears, trace water has hydrolyzed your sample back to the carboxylic acid. If only the 4.15 ppm (3H) and 14.2 ppm (1H) peaks are visible, the batch is validated for downstream amide coupling.

Workflow A Carboxylic Acid Precursor B Chlorination (SOCl2 / DMF) A->B Synthesis C Acyl Chloride Intermediate B->C Vacuum Dry D 1H NMR QC (Dry CDCl3) C->D Aliquot E Amide Coupling (Drug Synthesis) C->E Validated Batch D->E Go/No-Go

Fig 2. Synthesis and NMR quality control workflow for acyl chlorides.

References

  • Source: Google Patents (WO2023217851A1)
  • Title: Cyclin-Dependent Kinase (CDK2)
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: Unprecedented Biodegradable Cellulose-Derived Polyesters with Pendant Citronellol Moieties: From Monomer Synthesis to Enzymatic Degradation Source: MDPI (Polymers) URL: [Link]

Sources

Comparative

characteristic IR bands for pyrazole carbonyl chloride vs carboxylic acid

Executive Summary: The Spectral Fingerprint In the synthesis of pyrazole-based pharmacophores (e.g., kinase inhibitors), the conversion of a pyrazole carboxylic acid to its corresponding carbonyl chloride (acid chloride)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the synthesis of pyrazole-based pharmacophores (e.g., kinase inhibitors), the conversion of a pyrazole carboxylic acid to its corresponding carbonyl chloride (acid chloride) is a critical activation step. Infrared (IR) spectroscopy provides the most immediate and robust method to validate this transformation in real-time.

The definitive confirmation of the acid chloride lies in a distinct "Blue Shift" (increase in wavenumber) of the carbonyl stretch and the complete disappearance of the hydroxyl envelope.

Quick Reference Data Table
Functional GroupVibration ModePyrazole Carboxylic Acid (

)
Pyrazole Carbonyl Chloride (

)
Key Diagnostic Change
Carbonyl

Stretch
1690 – 1715 cm⁻¹ 1750 – 1770 cm⁻¹ +50-60 cm⁻¹ Shift (Sharp, often a doublet)
Hydroxyl

Stretch
2500 – 3300 cm⁻¹ (Broad)Absent Complete disappearance of broad "hump"
C-Cl Bond

Stretch
N/A600 – 800 cm⁻¹ Appearance of new bands (often obscured)

Theoretical Basis: Electronic Effects on Wavenumber

To interpret the spectra correctly, one must understand the competing electronic effects governing the pyrazole ring system.

The "Blue Shift" Mechanism

The carbonyl stretching frequency (


) is governed by Hooke’s Law, proportional to the square root of the bond force constant (

).

  • In Carboxylic Acids: The carbonyl oxygen is conjugated with the lone pair of the hydroxyl oxygen (

    
     effect), which introduces single-bond character to the 
    
    
    
    bond, lowering its force constant and frequency to ~1700 cm⁻¹ . Hydrogen bonding (dimerization) further lowers this frequency.
  • In Acid Chlorides: The chlorine atom is highly electronegative (

    
     effect). While it has lone pairs, the orbital overlap (
    
    
    
    of Cl with
    
    
    of C) is poor compared to oxygen. The inductive electron withdrawal dominates, shortening the
    
    
    bond, increasing the force constant (
    
    
    ), and shifting the frequency to >1750 cm⁻¹ .
Pyrazole Ring Influence

Unlike aliphatic acid chlorides (which appear near 1800 cm⁻¹), pyrazole carbonyl chlorides are conjugated heteroaromatic systems. The aromatic pyrazole ring donates electron density into the carbonyl, slightly lowering the frequency to the 1750–1770 cm⁻¹ range.

Critical Insight (Fermi Resonance): Aromatic and heteroaromatic acid chlorides often display a doublet in the carbonyl region (e.g., peaks at 1759 and 1725 cm⁻¹). This is Fermi Resonance , arising from the coupling of the fundamental


 stretch with the first overtone of a lower-frequency mode (often the aromatic ring breathing or 

stretch). Do not mistake this doublet for unreacted starting material.

Detailed Spectral Analysis

Region 1: The Carbonyl Zone (1600–1800 cm⁻¹)

This is your primary decision gate.

  • Starting Material (Acid): Look for a strong, singular band centered around 1700 cm⁻¹ . If the acid is dimeric (solid state/concentrated solution), this band is broad.

  • Product (Chloride): The band shifts significantly to 1750–1770 cm⁻¹ .

    • Example: 1-methyl-1H-pyrazole-4-carbonyl chloride shows a dominant peak at 1759 cm⁻¹ .

    • Note: If you see a peak at 1725 cm⁻¹ alongside the 1759 cm⁻¹ peak, check if it is a shoulder/doublet (Fermi resonance) or a distinct peak (unreacted acid/anhydride impurity).

Region 2: The Hydroxyl Zone (2500–3500 cm⁻¹)
  • Starting Material (Acid): Dominant, broad "O-H trough" centered at 3000 cm⁻¹, often overlapping with C-H stretches. This is due to strong intermolecular hydrogen bonding.

  • Product (Chloride): This region should be "clean" except for sharp C-H stretches from the pyrazole ring and any alkyl substituents (e.g., methyl groups at 2950 cm⁻¹). Any broadness here indicates hydrolysis or incomplete reaction.

Experimental Protocol: Synthesis & Monitoring

Case Study: Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride.

Reagents & Setup
  • Substrate: 1-methyl-1H-pyrazole-4-carboxylic acid.[1][2]

  • Reagent: Thionyl Chloride (

    
    ) [Excess] or Oxalyl Chloride [1.2 eq] + DMF [Cat.].
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Workflow Diagram

G cluster_spectra Spectral Evolution Start Pyrazole Carboxylic Acid (Solid) Reaction Reflux with SOCl2 (or (COCl)2 + DMF) Start->Reaction Dissolve Monitor In-Situ IR Check (Aliquot) Reaction->Monitor t = 1 hr Decision Band Shift? Monitor->Decision Decision->Reaction No (1700 cm⁻¹ present) Workup Evaporate Volatiles (Inert Atmosphere) Decision->Workup Yes (>1750 cm⁻¹ dominant) Product Pyrazole Acid Chloride (Oil/Solid) Workup->Product Isolation

Figure 1: Reaction workflow for the conversion of pyrazole carboxylic acid to acid chloride with IR decision gates.

Step-by-Step Procedure
  • Preparation: Suspend 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCE.

  • Activation: Add Thionyl Chloride (2.0 eq) dropwise. Caution: Gas evolution (HCl, SO2).

  • Reflux: Heat to reflux (80°C) for 2-3 hours.

  • Sampling (Crucial):

    • Take a 50 µL aliquot.

    • Evaporate the solvent/SOCl₂ rapidly under a stream of

      
       (to remove HCl which can corrode IR plates).
      
    • Re-dissolve in dry

      
       or apply as a neat film on a diamond ATR crystal.
      
  • Validation:

    • Pass: Strong band at ~1760 cm⁻¹ . No band at 1700 cm⁻¹ or 3000 cm⁻¹.

    • Fail: Persistence of 1700 cm⁻¹ band. Add more

      
       and continue reflux.
      

Troubleshooting & Common Pitfalls

ObservationDiagnosisCorrective Action
Broad band at 1700-1730 cm⁻¹ Hydrolysis (Reaction with moisture in air)The acid chloride is reverting to acid. Ensure ATR crystal is dry; run spectrum immediately. Maintain inert atmosphere (

/Ar).
Doublet at 1820 & 1750 cm⁻¹ Anhydride FormationIf using Oxalyl Chloride, mixed anhydrides can form. Ensure excess chlorinating agent and sufficient reaction time.
Band at 1730-1740 cm⁻¹ Ester ImpurityIf alcohol was present (e.g., from cleaning), the highly reactive chloride formed an ester.
No shift (Stuck at 1700) Unreactive SubstratePyrazoles with electron-withdrawing groups (e.g., -NO2, -CF3) are slower. Add catalytic DMF (Vilsmeier-Haack type activation).

References

  • Synthesis and Characteriz

    • Source: Farmacia Journal, Vol. 63, 2015.
    • Data: Confirms 1-methyl-1H-pyrazole-4-carbonyl chloride
  • Vibrational Spectroscopy of Heteroarom

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Data: Discusses Fermi resonance in aromatic acid chlorides and the inductive effects of the pyrazole ring.
  • Thionyl Chloride Mediated Transform

    • Source: Master Organic Chemistry.
    • Data: Mechanistic pathways for carboxylic acid to acid chloride conversion.
  • European P

    • Source: European P
    • Data: Lists IR data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride ( 1759, 1725 cm⁻¹).

Sources

Validation

A Comparative Guide to the Reactivity of 3-Methoxy vs. 3-H Pyrazole-5-Carbonyl Chlorides

For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency and molecular design. Pyrazole-5-carbonyl chlorides are highly valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency and molecular design. Pyrazole-5-carbonyl chlorides are highly valuable reagents, serving as precursors for a vast array of amides and esters that form the core of many pharmaceutical compounds.[1][2] However, the reactivity of these acylating agents can be significantly modulated by the substituents on the pyrazole ring.

This guide provides an in-depth comparison of the reactivity between 3-H-pyrazole-5-carbonyl chloride and its 3-methoxy analogue. We will explore the fundamental electronic principles governing their behavior, present a detailed experimental protocol for a comparative analysis, and discuss the practical implications for synthetic strategy.

The Decisive Factor: Electronic Effects on Electrophilicity

The reactivity of any acyl chloride in a nucleophilic acyl substitution reaction is fundamentally dictated by the electrophilicity of its carbonyl carbon.[3][4] A more electron-deficient carbonyl carbon will react more readily with a nucleophile. The reaction proceeds through a two-step, addition-elimination mechanism involving a transient tetrahedral intermediate.[3][5] The substituent at the 3-position of the pyrazole ring plays a crucial role in modulating this electrophilicity.

The Baseline: 3-H-Pyrazole-5-Carbonyl Chloride

The unsubstituted 3-H-pyrazole-5-carbonyl chloride serves as our reference compound. The pyrazole ring itself is an electron-rich aromatic system, but in this baseline case, the hydrogen atom at the 3-position offers no additional electronic influence.[6] The reactivity is therefore governed by the intrinsic electrophilicity of the carbonyl group as influenced by the pyrazole ring and the highly electronegative chlorine atom.[7]

The Modulator: 3-Methoxy-Pyrazole-5-Carbonyl Chloride

The introduction of a methoxy (-OCH₃) group at the 3-position introduces a nuanced electronic interplay with two opposing effects:

  • Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma bond framework, it inductively withdraws electron density from the pyrazole ring.[8] This effect, in isolation, would make the carbonyl carbon more electrophilic and thus increase reactivity.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyrazole ring.[8] This donation of electron density through resonance increases the electron density of the entire ring system, including the C5-carbonyl carbon. This effect decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

In systems where a methoxy group is attached to an aromatic ring, the electron-donating resonance effect is well-established to be the dominant force over the inductive effect.[8] Consequently, the 3-methoxy group acts as a net electron-donating group , reducing the overall reactivity of the acyl chloride compared to its 3-H counterpart.

Visualizing the Mechanism and Electronic Influence

The following diagrams illustrate the key chemical principles discussed.

Caption: Resonance delocalization in the 3-methoxy derivative.

Figure 1 illustrates how the lone pair on the methoxy group's oxygen can delocalize into the pyrazole ring. This resonance contribution increases electron density at the C5 position, thereby reducing the electrophilicity of the attached carbonyl carbon.

Nucleophilic_Acyl_Substitution reagents Acyl Chloride + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Acylated Product + HCl intermediate->product Elimination of Cl⁻ caption Fig. 2: General mechanism for nucleophilic acyl substitution.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the theoretical differences in reactivity, a parallel comparative experiment can be conducted. This protocol outlines a standard amidation reaction, which is a common application for these reagents.[9][10]

Objective

To compare the rate of amide formation between 3-H-pyrazole-5-carbonyl chloride and 3-methoxy-pyrazole-5-carbonyl chloride when reacted with a model amine under identical conditions.

Workflow Overview

Experimental_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Comparative Reaction cluster_analysis Part C: Analysis start_acid 3-H / 3-MeO Pyrazole-5-Carboxylic Acid acyl_chloride Generate Acyl Chloride (in situ using SOCl₂ or (COCl)₂) start_acid->acyl_chloride reaction Parallel Amidation Reactions (0 °C to RT) acyl_chloride->reaction amine Benzylamine + Et₃N in Anhydrous DCM amine->reaction monitoring Monitor Progress vs. Time (TLC / LC-MS) reaction->monitoring data Determine Yield & Reaction Rate monitoring->data caption Fig. 3: Workflow for the comparative reactivity study.

Caption: Workflow for the comparative reactivity study.

Part A: Synthesis of Pyrazole-5-Carbonyl Chlorides (In Situ)

This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.[3][11]

  • In two separate flame-dried, N₂-purged round-bottom flasks, suspend the respective pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic drop of N,N-dimethylformamide (DMF).

  • Cool the suspensions to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise to each flask. Vigorous gas evolution will be observed.

  • Allow the mixtures to warm to room temperature and stir for 2-3 hours, or until the suspensions become clear solutions.

  • The resulting solutions of the crude pyrazole-5-carbonyl chlorides are typically used immediately without isolation.[10]

Part B: Comparative Amidation Reaction
  • In two separate flasks, prepare solutions of benzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the crude acyl chloride solutions from Part A back to 0 °C.

  • Simultaneously, add the benzylamine solution dropwise to each of the stirred acyl chloride solutions.

  • Allow both reactions to warm to room temperature and stir.

  • Monitor the progress of both reactions at identical time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the acyl chloride and the formation of the amide product.

Expected Results and Data Summary

The hypothesis is that the 3-H-pyrazole-5-carbonyl chloride will react significantly faster than the 3-methoxy derivative. This will be observed as a faster consumption of the starting material and a higher yield of the amide product at earlier time points.

Acyl ChlorideReaction Time (2 hours)Product Yield (Hypothetical)
3-H-Pyrazole-5-Carbonyl ChlorideComplete>95%
3-Methoxy-Pyrazole-5-Carbonyl ChlorideIncomplete~60%

Discussion and Practical Implications

The experimental data are expected to strongly support the theoretical framework. The electron-donating resonance effect of the 3-methoxy group deactivates the carbonyl carbon, slowing the rate of nucleophilic attack. This has several important consequences for the practicing chemist:

  • Reaction Optimization: When working with 3-methoxy-pyrazole-5-carbonyl chloride, achieving high yields may require more forcing conditions compared to the 3-H analogue. This could include longer reaction times, elevated temperatures, or the use of a more potent nucleophile or coupling agent.

  • Library Synthesis: In high-throughput synthesis or the creation of compound libraries, this inherent reactivity difference must be accounted for. Applying a single set of reaction conditions across a diverse set of substituted pyrazoles could lead to inconsistent and misleading results, with electron-rich analogues failing to react completely.

  • Strategic Molecular Design: While the methoxy group reduces the reactivity of the acyl chloride intermediate, it is often a desirable feature in the final molecule. It can act as a hydrogen bond acceptor, improve metabolic stability, or modulate the pharmacological properties of a drug candidate.[12][13] Therefore, the synthetic challenge posed by its deactivating effect is often a worthwhile trade-off for its beneficial contributions to the final product's profile.

Conclusion

The reactivity of pyrazole-5-carbonyl chlorides is significantly influenced by the electronic nature of the substituents on the pyrazole ring. The 3-methoxy group, through its dominant electron-donating resonance effect, deactivates the carbonyl group towards nucleophilic acyl substitution. Consequently, 3-H-pyrazole-5-carbonyl chloride is a more reactive acylating agent than 3-methoxy-pyrazole-5-carbonyl chloride.

This fundamental understanding is crucial for researchers in organic synthesis and medicinal chemistry. It enables more accurate predictions of reaction outcomes, informs the rational design of experimental protocols, and ultimately facilitates the efficient synthesis of complex molecules with desired biological activities.

References

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available from: [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available from: [Link]

  • Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available from: [Link]

  • Gouda, M. A., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(8), 14337-14351. Available from: [Link]

  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. Available from: [Link]

  • John, S., et al. (2021). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. ChemistrySelect, 6(32), 8279-8286. Available from: [Link]

  • Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. Available from: [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Available from: [Link]

  • Quiroga, J., & Portilla, J. (2015). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2016(1), 194-222. Available from: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Chinese Journal of Applied Chemistry. (2023). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available from: [Link]

  • Al-Shamary, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5612. Available from: [Link]

  • Khan, I., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660327. Available from: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 9(10), 735-741. Available from: [Link]

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Comparative

A Comparative Analysis of 3-Methoxy and 3-Methyl Pyrazole Inhibitors: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole scaffold stands as a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors again...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold stands as a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors against a multitude of biological targets.[1] The strategic modification of this heterocyclic core can dramatically influence a compound's biological activity, making a deep understanding of structure-activity relationships (SAR) paramount for rational drug design.

This guide provides a comprehensive comparison of the biological activities of two closely related classes of pyrazole inhibitors: those bearing a 3-methoxy substitution and those with a 3-methyl group. By delving into supporting experimental data, detailing key assay protocols, and visualizing relevant signaling pathways, this document aims to equip you with the insights necessary to make informed decisions in your research and development endeavors.

The Subtle Dance of Substitution: 3-Methoxy vs. 3-Methyl

The seemingly minor difference between a methoxy (-OCH3) and a methyl (-CH3) group at the 3-position of the pyrazole ring can lead to significant variations in biological outcomes. These differences can be attributed to a combination of electronic and steric effects. The methoxy group, with its electron-donating resonance effect and potential for hydrogen bond acceptance, can alter the charge distribution and interaction profile of the pyrazole core compared to the more lipophilic and sterically smaller methyl group.

A key aspect of drug design is understanding how these subtle changes impact target engagement and overall efficacy. The following sections will explore these differences through the lens of experimental data.

Comparative Biological Activity: A Data-Driven Analysis

Direct head-to-head comparisons of 3-methoxy and 3-methyl pyrazole inhibitors are not abundantly available in the literature, suggesting that the choice between these two moieties is often context-dependent and driven by the specific therapeutic target and desired pharmacological profile. However, available data provides valuable insights into their differential effects.

One study investigating pyrazole-thiophene hybrids as potential anticancer agents provides a direct comparison. In this research, a pyrazolyl 3-methylthienyl ketone (compound 3a ) was found to be more effective against both hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines than its methoxy-substituted counterpart (compound 3b ).[2] This suggests that in this particular molecular framework, the more lipophilic methyl group may contribute to enhanced cellular uptake or a more favorable interaction with the intracellular target.

Compound ID3-Position SubstituentTarget Cell LineIC50 (µM)[2]
3a Methyl (-CH3)HepG224
3a Methyl (-CH3)MCF-710.36
3b Methoxy (-OCH3)HepG2 & MCF-7>50 (less active)
Table 1: Anticancer Activity of 3-Methyl vs. 3-Methoxy Pyrazole-Thiophene Hybrids.[2]

It is crucial to note that this is a single example, and the structure-activity relationship can be highly dependent on the overall scaffold and the specific biological target. For instance, in other contexts, the hydrogen-bonding capability of the methoxy group might be essential for potent inhibition.

Mechanistic Insights: Targeting Key Signaling Pathways

Many pyrazole derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. Two of the most critical signaling cascades in this regard are the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular processes including cell growth and division.[4][5]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

MAPK/ERK Signaling Pathway.

The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism.[6][7] Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream Survival Cell Survival, Growth, etc. Downstream->Survival

PI3K/Akt Signaling Pathway.

The ability of 3-methoxy or 3-methyl pyrazole inhibitors to interfere with these pathways at various nodes underscores their therapeutic potential. The choice of substitution can influence the inhibitor's binding affinity and selectivity for specific kinases within these cascades.

Experimental Protocols: A Guide to In Vitro Evaluation

To rigorously compare the biological activity of 3-methoxy and 3-methyl pyrazole inhibitors, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for two key assays commonly used in the evaluation of such compounds.

Kinase Inhibition Assay

This assay is fundamental for determining the potency of an inhibitor against a specific kinase. Various formats exist, including radiometric, fluorescence-based, and luminescence-based assays.[8][9] The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole inhibitors against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 3-methoxy and 3-methyl pyrazole inhibitor stock solutions (in DMSO)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-methoxy and 3-methyl pyrazole inhibitors in the appropriate kinase assay buffer. Include a DMSO vehicle control.

  • Kinase Reaction:

    • Add the diluted inhibitors to the wells of the assay plate.

    • Add the target kinase enzyme to all wells except for the "no enzyme" control.

    • Add the kinase-specific substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature (typically 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start PrepInhibitors Prepare Serial Dilutions of Pyrazole Inhibitors Start->PrepInhibitors AddToPlate Add Inhibitors, Kinase, and Substrate to Assay Plate PrepInhibitors->AddToPlate StartReaction Initiate Reaction with ATP AddToPlate->StartReaction IncubateReaction Incubate at Optimal Temperature StartReaction->IncubateReaction StopReaction Stop Reaction & Deplete ATP IncubateReaction->StopReaction GenerateSignal Generate Luminescent Signal StopReaction->GenerateSignal ReadPlate Measure Luminescence GenerateSignal->ReadPlate AnalyzeData Calculate % Inhibition and IC50 Values ReadPlate->AnalyzeData End End AnalyzeData->End

Kinase Inhibition Assay Workflow.
MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells.[10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 values of 3-methoxy and 3-methyl pyrazole inhibitors against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-methoxy and 3-methyl pyrazole inhibitors in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The choice between a 3-methoxy and a 3-methyl substituent on a pyrazole inhibitor is a nuanced decision that can significantly impact its biological activity. While the available data suggests that a 3-methyl group may be more favorable in certain anticancer contexts, this is not a universally applicable rule. The electronic and steric properties of each group can be leveraged to fine-tune the inhibitor's interaction with its target, and the optimal choice will ultimately depend on the specific molecular scaffold and the desired pharmacological outcome.

Future research should focus on more systematic, head-to-head comparisons of 3-methoxy and 3-methyl pyrazole analogs across a wider range of biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing these important inhibitor classes and will undoubtedly accelerate the development of novel and more effective therapeutics.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. (2022, September 15). Retrieved from [Link]

  • Erk Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • MAPK/ERK pathway - Wikipedia. Retrieved from [Link]

  • Schematic representation of MAP kinase signaling pathways ERK, JNK and... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. (2023, September 13). Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC. (2023, May 15). Retrieved from [Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and - RJPBCS. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013, January 1). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. Retrieved from [Link]

  • Comparison of the results of cytotoxic activity (IC50, μg/L) relative... - ResearchGate. Retrieved from [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. (2021, November 18). Retrieved from [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Publishing. (2026, February 23). Retrieved from [Link]

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Reactant of Route 1
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Reactant of Route 2
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